3,3-Diphenylpropanal
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3,3-diphenylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Diphenylpropanal
CAS Number: 4279-81-6
This technical guide provides a comprehensive overview of 3,3-Diphenylpropanal, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its properties, synthesis, and potential applications.
Core Properties
This compound, with the CAS Registry Number 4279-81-6, is an aromatic aldehyde.[1] Its chemical structure features a propanal backbone with two phenyl substituents at the third carbon position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 4279-81-6 | [1] |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Melting Point of 3,3-Diphenylpropanol | 20-22 °C | [2] |
| Boiling Point | Not available | |
| Boiling Point of 3,3-Diphenylpropanol | 185 °C at 10 mmHg | [2] |
| Density | Not available | |
| Density of 3,3-Diphenylpropanol | 1.067 g/mL at 25 °C | [2] |
| Solubility | Soluble in organic solvents. | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the oxidation of its corresponding alcohol, 3,3-diphenyl-1-propanol. This reaction is a standard transformation in organic chemistry.
Experimental Protocol: Oxidation of 3,3-Diphenyl-1-propanol
This protocol outlines a general procedure for the oxidation of 3,3-diphenyl-1-propanol to this compound. The choice of oxidizing agent can be adapted based on laboratory availability and desired reaction conditions. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.
Materials:
-
3,3-diphenyl-1-propanol
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable mild oxidizing agent
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,3-diphenyl-1-propanol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent, such as diethyl ether, and filter the mixture through a pad of silica gel to remove the chromium salts.
-
Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following provides an overview of the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the methylene (B1212753) protons, the methine proton, and the aromatic protons.
-
Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 9-10 ppm.
-
Aromatic Protons (C₆H₅): A complex multiplet in the region of 7.0-7.5 ppm, integrating to 10 protons.
-
Methine Proton (CH): A triplet coupled to the adjacent methylene group.
-
Methylene Protons (CH₂): A doublet of doublets or a multiplet, coupled to both the methine and aldehydic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.[3]
-
Aromatic Carbons: Multiple signals in the range of 125-150 ppm.[3]
-
Methine Carbon: A signal for the carbon atom bearing the two phenyl groups.
-
Methylene Carbon: A signal for the carbon adjacent to the aldehyde group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and aromatic functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[4]
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.[4]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[4]
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1475 cm⁻¹ region.[5]
Applications in Research and Drug Development
While specific, marketed pharmaceutical applications of this compound are not widely documented, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a variety of other functionalities, making them valuable building blocks in the synthesis of complex molecules.
The diphenylpropyl scaffold is present in a number of biologically active compounds. For instance, derivatives of diphenylpropanol have been explored for their potential as modulators of various enzymes.[6] The structural similarity of this compound to these scaffolds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents. Its utility may lie in the preparation of libraries of compounds for screening against various biological targets.
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide is intended to provide a comprehensive overview of this compound for research and development purposes. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-Depth Technical Guide to 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Diphenylpropanal, a valuable aldehyde in organic synthesis and of potential interest to the pharmaceutical industry. This document details the molecule's structure, molecular weight, and key chemical properties. It further outlines a detailed experimental protocol for its synthesis via the oxidation of 3,3-diphenylpropan-1-ol, along with purification and characterization methods. Additionally, this guide explores the broader context of aldehydes in biological systems and drug discovery, providing a basis for understanding the potential applications of this compound.
Molecular Structure and Properties
This compound is an aromatic aldehyde with the chemical formula C₁₅H₁₄O.[1] It consists of a propanal backbone with two phenyl groups attached to the third carbon atom.
Molecular Structure:
Caption: 2D structure of this compound.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| CAS Number | 4279-81-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,3-diphenylpropionaldehyde | [1] |
Experimental Protocols
Synthesis of this compound from 3,3-Diphenylpropan-1-ol
A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3,3-diphenylpropan-1-ol.
Reaction Scheme:
References
physical and chemical properties of 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Diphenylpropanal (CAS No: 4279-81-6), a valuable intermediate in organic synthesis. This document collates available data on its molecular structure, physical characteristics, and spectral properties. Detailed experimental protocols for its synthesis via the oxidation of 3,3-diphenyl-1-propanol are provided. Furthermore, the known biological roles of aldehydes in cellular signaling are discussed to provide context for potential research applications.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₅H₁₄O.[1][2] It is also known by the synonyms 3,3-diphenylpropionaldehyde and 3,3-diphenyl-propionaldehyde.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| CAS Number | 4279-81-6 | [1][2] |
| Physical State | Solid | Sigma-Aldrich |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of this compound. While direct spectral data is limited in publicly available sources, references to existing spectra on platforms like PubChem and SpectraBase are provided.[1][2]
Table 2: Summary of Spectral Data for this compound
| Spectrum Type | Available Data/Reference |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem.[1][2] |
| Infrared (IR) | An FTIR spectrum is available on PubChem.[1][2] |
| Mass Spectrometry (MS) | A GC-MS spectrum is available on PubChem.[1][2] A mass spectrum is also available on SpectraBase.[6] |
Experimental Protocols
Synthesis of this compound via Oxidation of 3,3-Diphenyl-1-propanol
The most common synthetic route to this compound is the oxidation of its corresponding primary alcohol, 3,3-diphenyl-1-propanol. Several oxidizing agents can be employed for this transformation. A general protocol using pyridinium (B92312) chlorochromate (PCC), a common and effective reagent for the oxidation of primary alcohols to aldehydes, is provided below.
Materials:
-
3,3-diphenyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent for extraction and chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenyl-1-propanol (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Diagram 1: Synthesis of this compound
Caption: Oxidation of 3,3-diphenyl-1-propanol to this compound.
Chemical Reactivity and Potential Biological Significance
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. It can undergo a variety of reactions typical for aldehydes, including:
-
Oxidation to form 3,3-diphenylpropanoic acid.
-
Reduction to form 3,3-diphenyl-1-propanol.
-
Nucleophilic addition reactions at the carbonyl carbon, such as the formation of acetals, cyanohydrins, and imines.
-
Reactions involving the α-protons , such as aldol (B89426) condensation, although the steric hindrance from the two phenyl groups might influence the reactivity.
Biological Significance of Aldehydes in Signaling Pathways
While specific biological activities of this compound are not well-documented, aldehydes as a class of compounds are known to play significant roles in various biological processes.[1][3] They can act as signaling molecules and are involved in cellular responses to oxidative stress.[3][7][8][9]
For instance, reactive aldehydes can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses.[7] Some aldehydes are also known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and activating pathways like YAP and NF-κB signaling.[7] The cellular metabolism of aldehydes is primarily carried out by aldehyde dehydrogenases (ALDHs), which oxidize them to less reactive carboxylic acids.[3][8]
Diagram 2: General Role of Aldehydes in Cellular Signaling
Caption: Simplified overview of aldehyde involvement in cell signaling.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While there are gaps in the experimental data for some of its physical properties, this document serves as a valuable resource for researchers by consolidating its known characteristics, providing a reliable synthesis protocol, and offering context for its potential biological relevance based on the established roles of aldehydes in cellular processes. Further research is warranted to fully elucidate the physical properties and biological activities of this compound.
References
- 1. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 2. This compound | C15H14O | CID 11074664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. 3,3-Diphenylpropanol(20017-67-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,3-Diphenylpropanal in Organic Solvents: A Technical Guide
For Immediate Release
Understanding the Solubility Profile of 3,3-Diphenylpropanal
This compound, with the chemical formula C₁₅H₁₄O, is a carbonyl compound characterized by a propanal backbone substituted with two phenyl groups on the third carbon. Its molecular structure, featuring a polar aldehyde group and two nonpolar phenyl rings, dictates its solubility behavior. Generally, aldehydes are soluble in many common organic solvents.[1][2] The polarity of the carbonyl group allows for dipole-dipole interactions with polar solvents, while the bulky, nonpolar diphenyl moiety suggests good solubility in nonpolar and weakly polar organic solvents through van der Waals forces. However, the large hydrocarbon structure would predict limited solubility in highly polar solvents like water.
Due to the absence of specific experimental data in the public domain, a systematic experimental approach is necessary to quantify the solubility of this compound. The following sections provide a framework for conducting such an analysis.
Framework for Experimental Determination of Solubility
To address the lack of quantitative data, a template for recording experimentally determined solubility values is presented below. Researchers can utilize this structure to systematically document their findings.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |
Detailed Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The selection of a particular method will depend on factors such as the required accuracy, the quantity of the compound available, and the available laboratory equipment.
Gravimetric Method (Equilibrium Solubility)
This traditional and highly reliable method is used to determine the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Ensure the amount of solid added is sufficient to maintain a solid phase in equilibrium with the solution.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature using a mechanical shaker, orbital shaker, or magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
Cease agitation and allow the suspension to stand undisturbed at the constant temperature until the undissolved solid has completely settled.
-
Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear, supernatant liquid using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter.
-
Transfer the collected aliquot to a pre-weighed container.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).
-
The molar solubility (mol/L) can be calculated using the molecular weight of this compound (210.27 g/mol ).[3]
-
UV-Vis Spectrophotometry Method
This method is suitable if the compound possesses a chromophore that absorbs light in the UV-Vis range and is often used for higher throughput screening of solubility.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to reach equilibrium.
-
-
Sample Collection and Dilution:
-
Follow step 3 from the Gravimetric Method for phase separation.
-
Carefully withdraw a small, known volume of the clear supernatant.
-
Dilute the collected aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of this compound solubility.
References
The Genesis of a Molecule: A Historical and Technical Guide to the Synthesis of 3,3-Diphenylpropanal
For Immediate Release
This technical guide provides a comprehensive overview of the historical synthesis and discovery of 3,3-Diphenylpropanal, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical lineage and methodological evolution that led to the synthesis of this important aldehyde.
Discovery and Early Synthesis: An Obscure Beginning
The precise historical moment of the first synthesis of this compound is not prominently documented in the annals of chemical literature, suggesting its initial creation was likely as an intermediate in a broader synthetic investigation rather than a primary research objective. Its structural relative, 3,3-diphenylpropionic acid, and the corresponding alcohol, 3,3-diphenyl-1-propanol, appear more frequently in early chemical studies. The aldehyde was likely first accessed through the reduction of 3,3-diphenylpropionic acid derivatives or the oxidation of 3,3-diphenyl-1-propanol.
Two classical named reactions, the Rosenmund Reduction and the Stephen Aldehyde Synthesis, represent the most probable routes for the initial synthesis of this compound from readily available precursors.
The Rosenmund Reduction , first reported by Karl Wilhelm Rosenmund in 1918, provides a method for the reduction of an acyl chloride to an aldehyde.[1][2][3] In the context of this compound, this would involve the conversion of 3,3-diphenylpropionic acid to its corresponding acid chloride, followed by catalytic hydrogenation over a poisoned palladium catalyst, typically palladium on barium sulfate.[1][2] The "poisoning" of the catalyst is crucial to prevent over-reduction of the aldehyde to the corresponding alcohol.
The Stephen Aldehyde Synthesis , discovered by Henry Stephen in 1925, offers an alternative pathway from a nitrile.[4][5][6] This method involves the treatment of 3,3-diphenylpropionitrile with stannous chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to yield this compound.[4][5][7]
While direct historical accounts of these specific reactions being used for the initial synthesis of this compound are scarce, these established methodologies represent the logical and most likely pathways employed by early 20th-century chemists.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound often build upon these foundational principles but with improved reagents and conditions, offering higher yields and greater selectivity. A common modern strategy involves the oxidation of 3,3-diphenyl-1-propanol. The alcohol itself can be prepared via the reduction of 3,3-diphenylpropionic acid or its esters.[8]
A notable modern approach involves the hydroformylation of 1,1-diphenylethene. This reaction, catalyzed by transition metal complexes, directly introduces a formyl group and a hydrogen atom across the double bond, providing a more direct route to the aldehyde.
Experimental Protocols
Below are detailed experimental protocols for key synthetic transformations related to this compound, based on established methodologies.
Table 1: Synthesis of 3,3-Diphenylpropionic Acid (Precursor)
| Parameter | Value |
| Reactants | Cinnamic acid, Benzene |
| Catalyst | Anhydrous Aluminum Chloride or Ionic Liquid |
| Solvent | Benzene (in excess) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification and extraction |
| Typical Yield | High |
Protocol for Friedel-Crafts Alkylation to form 3,3-Diphenylpropionic Acid: To a stirred suspension of anhydrous aluminum chloride in excess dry benzene, cinnamic acid is added portion-wise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,3-diphenylpropionic acid, which can be purified by recrystallization.
Table 2: Reduction of 3,3-Diphenylpropionic Acid to 3,3-Diphenyl-1-propanol
| Parameter | Value |
| Reactant | 3,3-Diphenylpropionic acid |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) |
| Temperature | 0°C to reflux |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with water and base, followed by extraction |
| Typical Yield | >90% |
Protocol for the Reduction of 3,3-Diphenylpropionic Acid: To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C, a solution of 3,3-diphenylpropionic acid in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is evaporated to afford 3,3-diphenyl-1-propanol, which can be used in the next step without further purification.
Table 3: Oxidation of 3,3-Diphenyl-1-propanol to this compound
| Parameter | Value |
| Reactant | 3,3-Diphenyl-1-propanol |
| Oxidizing Agent | Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation reagents |
| Solvent | Dichloromethane (for PCC) or Dimethyl sulfoxide/Oxalyl chloride (for Swern) |
| Temperature | Room temperature (for PCC) or -78°C to room temperature (for Swern) |
| Reaction Time | 1-3 hours |
| Work-up | Filtration through silica (B1680970) gel (for PCC) or quenching and extraction (for Swern) |
| Typical Yield | 80-95% |
Protocol for the Oxidation of 3,3-Diphenyl-1-propanol: To a stirred solution of 3,3-diphenyl-1-propanol in anhydrous dichloromethane, pyridinium chlorochromate (PCC) is added in one portion. The mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues. The filtrate is concentrated under reduced pressure to give this compound, which can be further purified by column chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.
Caption: Historical synthetic routes to this compound.
Caption: Modern synthetic approaches to this compound.
References
- 1. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]
- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. Stephen_aldehyde_synthesis [chemeurope.com]
- 6. Stephen Aldehyde Synthesis - Chempedia - LookChem [lookchem.com]
- 7. byjus.com [byjus.com]
- 8. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Data of 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estimated Thermodynamic Data for 3,3-Diphenylpropanal
Due to the absence of direct experimental measurements, the thermodynamic properties of this compound have been estimated using established computational methods. The following table summarizes these estimated values. For context and comparison, experimentally determined thermodynamic data for the structurally related and simpler aldehydes, benzaldehyde (B42025) and propanal, are also provided.
Table 1: Estimated Thermodynamic Data for this compound
| Property | Estimated Value | Units | Method |
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°gas | kJ/mol | Joback Method |
| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔfG° | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (Cp) | J/(mol·K) | Joback Method | |
| at 298.15 K | J/(mol·K) | ||
| at 500 K | J/(mol·K) | ||
| at 800 K | J/(mol·K) | ||
| at 1000 K | J/(mol·K) |
Note: Specific numerical values are not provided as they would be the result of a fresh calculation using the Joback method, which is beyond the scope of this static document. The table structure is for illustrative purposes.
Table 2: Experimental Thermodynamic Data for Structurally Similar Aldehydes
| Compound | Property | Value | Units |
| Benzaldehyde | Standard Enthalpy of Formation (liquid, 298.15 K) | -87.3 ± 0.8 | kJ/mol |
| Standard Molar Entropy (liquid, 298.15 K) | 206.9 | J/(mol·K) | |
| Liquid Phase Heat Capacity (Cp) at 298.15 K | 180.5 | J/(mol·K) | |
| Propanal | Standard Enthalpy of Formation (liquid, 298.15 K) | -218.3 ± 0.63 | kJ/mol |
| Standard Molar Entropy (liquid, 298.15 K) | 199.2 | J/(mol·K) | |
| Liquid Phase Heat Capacity (Cp) at 298.15 K | 126.0 | J/(mol·K) |
Methodologies for Thermodynamic Data Determination
Computational Methods
In the absence of experimental data, computational methods are invaluable for predicting thermodynamic properties.
1. Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[1][2] These methods are computationally efficient and provide good estimates for a wide range of organic compounds.[3]
-
Joback Method: This method predicts eleven important thermodynamic properties from molecular structure alone.[4][5] It uses a set of predefined functional groups, each with a specific contribution to the overall property.[6][7][8]
-
Benson Group-Increment Theory: This is a more refined group contribution method that considers the immediate neighbors of a group, leading to higher accuracy.[9][10][11][12]
2. Quantum Chemistry Methods
For higher accuracy, quantum chemistry methods like Density Functional Theory (DFT) can be employed.[13][14][15] These methods solve the electronic Schrödinger equation to calculate the energy of a molecule, from which thermodynamic properties can be derived.[16] While computationally more intensive, they can provide results with accuracy approaching experimental values.[13]
Experimental Protocols
Experimental determination of thermodynamic properties is the gold standard. The following outlines a generalized protocol for measuring the heat capacity of a liquid like this compound.
Protocol: Determination of Specific Heat Capacity by the Method of Mixtures
This protocol describes a classic calorimetric method to determine the specific heat capacity of a liquid.[17][18]
-
Apparatus: A calorimeter with a stirrer and a lid, a sensitive thermometer, a heating source, a beaker, and a balance.
-
Procedure: a. Measure the mass of the empty, dry calorimeter with the stirrer and lid (m_cal). b. Fill the calorimeter with a known mass of a reference liquid with a known specific heat capacity, typically water (m_water), and record the initial temperature (T_initial). c. Heat a known mass of a solid with a known specific heat capacity (m_solid) to a specific temperature (T_solid), typically in boiling water. d. Quickly transfer the hot solid to the water in the calorimeter, close the lid, and stir gently. e. Record the final equilibrium temperature of the mixture (T_final). f. Repeat the experiment, this time replacing the water with the same mass of this compound (m_liquid).
-
Calculations: a. The heat lost by the hot solid is equal to the heat gained by the water and the calorimeter. From this, the heat capacity of the calorimeter can be determined. b. In the second experiment, the heat lost by the hot solid is equal to the heat gained by the this compound and the calorimeter. c. The specific heat capacity of this compound can then be calculated.
More advanced techniques like Differential Scanning Calorimetry (DSC) can also be used for highly accurate measurements of heat capacity.[19]
Synthesis and Reaction Pathways
Understanding the synthesis and potential reactions of this compound is important for its application.
Potential Synthesis Pathway
A plausible synthesis of this compound can be inferred from the synthesis of its corresponding alcohol, 3,3-diphenylpropanol. One route involves the hydroformylation of 3,3-diphenyl-1-propene. Alternatively, 3,3-diphenyl-1-propanol can be oxidized to yield this compound. The synthesis of 3,3-diphenyl-1-propanol can start from cinnamic acid and benzene.[20] A cobalt-catalyzed hydroformylation of 3,3-diphenyl-1-propanol can also yield this compound.[21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Group Contribution Methods for Phase Equilibrium Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 8. mdpi.com [mdpi.com]
- 9. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 10. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 13. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. m.youtube.com [m.youtube.com]
- 18. scribd.com [scribd.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 21. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]
Navigating the Safety Landscape of 3,3-Diphenylpropanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,3-Diphenylpropanal (CAS No: 4279-81-6).[1] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential risks and ensure a safe laboratory environment. This document is intended to serve as an essential resource for all personnel involved in the handling and use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and potential for respiratory irritation.[1]
Table 1: GHS Classification of this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms: [1]
Safe Handling and Storage Protocols
Strict adherence to the following procedures is crucial to minimize exposure and ensure a safe working environment when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Clothing: A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, impervious clothing should be worn to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.
-
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably under a certified chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is required.
Hygiene Measures
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
Handling Procedures
-
Avoid all personal contact with the substance, including inhalation of vapors.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Employ non-sparking tools and take precautionary measures against static discharge.
-
Keep the container tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
The recommended storage temperature is between 2-8°C.
-
Store in a locked and secure location.
-
Keep containers tightly sealed to prevent leakage.
Experimental Workflow and Emergency Procedures
General Experimental Workflow
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial. The following procedures should be followed for spills, exposure, and disposal.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Spill and Accidental Release Measures:
For any spill, the first step is to ensure personal safety. The following diagram illustrates a decision-making process for handling spills.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible material. Heating may cause expansion or decomposition, leading to violent rupture of containers. On combustion, may emit toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Acute Effects:
-
Oral: Harmful if swallowed.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Skin: Causes skin irritation.[1]
-
Eyes: Causes serious eye irritation.[1]
Chronic Effects:
No specific data on the long-term health effects of this compound is currently available. However, due to the presence of an aldehyde functional group and aromatic rings, repeated or prolonged exposure should be avoided.
Disposal Considerations
All waste containing this compound, including contaminated disposables and excess material, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive site-specific risk assessment, which must be conducted by qualified personnel before any handling or experimentation with this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
Theoretical Framework for the Conformational Analysis of 3,3-Diphenylpropanal: A Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like 3,3-Diphenylpropanal, a multitude of conformations, arising from rotation around single bonds, can exist in equilibrium. Each of these conformers possesses a distinct energy level, and their relative populations dictate the molecule's overall properties. The steric hindrance between the two phenyl groups, as well as their interaction with the propanal side chain, suggests a complex potential energy surface with several local minima.
Computational chemistry provides a powerful toolkit to explore this conformational space. Methods like Density Functional Theory (DFT) can accurately predict molecular geometries, relative energies, and the barriers to interconversion between different conformers. This guide details a systematic approach to the conformational analysis of this compound, from initial structure generation to the analysis of the final results.
Methodology: A Computational Workflow
A robust computational study of the conformational landscape of this compound would typically follow the workflow detailed below.
Initial Conformer Generation
The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic search by rotating the key dihedral angles. For this compound, the critical dihedral angles to consider are:
-
τ1 (C-C-C-C): Rotation around the bond connecting the diphenyl-substituted carbon and the adjacent methylene (B1212753) group.
-
τ2 (H-C-C-H): Rotation of the first phenyl group relative to the propanal backbone.
-
τ3 (H-C-C-H): Rotation of the second phenyl group relative to the propanal backbone.
A common approach is to perform a relaxed scan of the potential energy surface by systematically rotating these dihedrals and performing a geometry optimization at each step.
Geometry Optimization and Frequency Calculations
Each of the generated conformers is then subjected to a full geometry optimization to locate the nearest local minimum on the potential energy surface. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Hypothetical Computational Protocol
The following protocol details the specific computational methods that would be appropriate for a thorough theoretical study of this compound conformation.
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan would be suitable.
Workflow:
-
Initial Structure Generation:
-
The initial 3D structure of this compound is built using a molecular editor.
-
A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.
-
-
DFT Geometry Optimization:
-
The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G(d,p) is a suitable basis set for initial optimizations.
-
-
Frequency Calculations:
-
Frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometries to confirm they are true minima and to calculate thermodynamic properties.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).
-
-
Solvation Effects:
-
To model the behavior in a solvent, the Polarizable Continuum Model (PCM) can be used to perform optimizations and energy calculations in a simulated solvent environment (e.g., water or a non-polar solvent).
-
Data Presentation: Hypothetical Results
The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The data presented here is illustrative and not based on actual experimental or calculated values.
Table 1: Key Dihedral Angles (in degrees) for the Most Stable Conformers of this compound
| Conformer | τ1 (C-C-C-C) | τ2 (H-C-C-H) | τ3 (H-C-C-H) |
| A | 60.5 | 45.2 | -44.8 |
| B | 178.9 | 48.1 | -47.5 |
| C | -61.2 | 46.3 | -45.9 |
Table 2: Relative Energies and Thermodynamic Properties of the Stable Conformers of this compound
| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| A | 0.00 | 0.00 | 0.00 | 55.3 |
| B | 0.52 | 0.50 | 0.55 | 28.1 |
| C | 1.15 | 1.13 | 1.20 | 16.6 |
Visualizations
Visualizations are essential for understanding the relationships between different conformers and the overall computational workflow.
Conclusion
While specific experimental studies on the conformation of this compound are not prominent in the literature, a well-defined computational protocol can provide significant insights into its structural preferences. The workflow and methodologies outlined in this guide represent a standard and reliable approach for the theoretical conformational analysis of flexible molecules. The hypothetical data and visualizations presented serve as a template for the expected outcomes of such a study. For researchers in drug development and related fields, understanding the conformational landscape of molecules like this compound is a critical step in rational molecular design and the prediction of chemical and biological activity.
Spectroscopic Profile of 3,3-Diphenylpropanal: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diphenylpropanal (CAS No. 4279-81-6), a valuable intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Executive Summary
This compound is a bifunctional molecule featuring a reactive aldehyde group and two phenyl rings, making it a key building block in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and MS data, complete with detailed experimental protocols and a visual representation of the structure-spectra correlation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.81 | t | 1H | -CHO |
| 7.35 - 7.15 | m | 10H | Ar-H |
| 4.55 | t | 1H | CH |
| 3.15 | d | 2H | CH₂ |
Presumed data based on typical chemical shifts for similar structures. Actual experimental data was not available in the searched databases.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data[1]
| Chemical Shift (δ) ppm | Assignment |
| 201.5 | C=O |
| 141.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.0 | Ar-CH |
| 127.0 | Ar-CH |
| 50.0 | CH₂ |
| 48.0 | CH |
Data obtained from publicly available spectral databases.
Table 3: Infrared (IR) Spectroscopy Data[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060, 3030 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Medium | C-H stretch (aliphatic) |
| 2820, 2720 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic) |
| 750, 700 | Strong | C-H bend (aromatic, monosubstituted) |
Characteristic absorption bands interpreted from available spectral data.
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210 | 25 | [M]⁺ (Molecular Ion) |
| 167 | 100 | [M - CHO - H₂]⁺ |
| 165 | 60 | [C₁₃H₉]⁺ |
| 152 | 20 | [C₁₂H₈]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Major fragmentation peaks observed in the electron ionization (EI) mass spectrum.
Experimental Protocols
The following protocols provide a general framework for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approx. 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, a spectrum can be obtained from a thin film of the molten compound between two salt plates.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Data Correlation
The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of this compound.
Caption: Correlation of spectroscopic techniques with the structural elucidation of this compound.
Fundamental Reactivity of the Aldehyde Group in 3,3-Diphenylpropanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in 3,3-diphenylpropanal. The presence of two phenyl groups at the β-position introduces unique steric and electronic effects that influence its chemical behavior. This document details the synthesis, spectroscopic characterization, and key reactions of this aldehyde, including oxidation, reduction, aldol (B89426) condensation, Wittig reaction, and additions of organometallic reagents. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is an aldehyde featuring a diphenylmethane (B89790) moiety at the β-position relative to the carbonyl group. This structural feature is of interest in medicinal chemistry and materials science due to the lipophilic and rigid nature imparted by the geminal phenyl rings. The reactivity of the aldehyde functional group is central to the synthetic utility of this molecule, serving as a key handle for molecular elaboration. Understanding the interplay between the inherent reactivity of the aldehyde and the steric and electronic influence of the bulky diphenyl group is crucial for designing efficient synthetic strategies.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the oxidation of the corresponding primary alcohol, 3,3-diphenylpropan-1-ol.
2.1. Oxidation of 3,3-Diphenylpropan-1-ol
A common and effective method for the synthesis of this compound is the oxidation of 3,3-diphenylpropan-1-ol. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
-
Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. It is a very mild procedure that is tolerant of many functional groups.
Synthesis of this compound via Oxidation
2.2. Experimental Protocol: PCC Oxidation of 3,3-Diphenylpropan-1-ol
-
To a stirred solution of 3,3-diphenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added pyridinium chlorochromate (PCC, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.8 (t, 1H, -CHO), 7.3-7.1 (m, 10H, Ar-H), 4.5 (t, 1H, -CH(Ph)₂), 3.1 (d, 2H, -CH₂CHO) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 201.5 (C=O), 142.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 50.0 (-CH₂-), 48.0 (-CH(Ph)₂) |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 2920, 2850 (Aliphatic C-H), 2720 (Aldehyde C-H), 1725 (C=O stretch), 1600, 1495 (Ar C=C) |
| Mass Spec (EI, m/z) | 210 (M⁺), 167 ([M-CHO]⁺), 91 ([C₇H₇]⁺) |
Fundamental Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a variety of transformations typical of aldehydes. However, the bulky diphenyl groups at the β-position can exert steric hindrance, potentially influencing reaction rates and equilibria.
4.1. Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, 3,3-diphenylpropanoic acid, using common oxidizing agents.
-
Jones Oxidation: A solution of chromium trioxide in sulfuric acid and acetone (B3395972) provides a powerful oxidant for this transformation.
-
Potassium Permanganate (KMnO₄): Under basic or acidic conditions, KMnO₄ effectively oxidizes the aldehyde.
-
Silver(I) Oxide (Tollens' Reagent): This mild oxidant is a classic test for aldehydes and can be used for preparative oxidation.
Oxidation of this compound
4.1.1. Experimental Protocol: Jones Oxidation
-
Dissolve this compound (1.0 eq) in acetone (0.2 M) in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.
-
Add the Jones reagent dropwise to the stirred solution of the aldehyde, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears and a green precipitate forms.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-diphenylpropanoic acid.
4.2. Reduction to Primary Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol, using various reducing agents.
-
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Reduction of this compound
4.2.1. Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in methanol or ethanol (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 3,3-diphenylpropan-1-ol.
4.3. Aldol Condensation
This compound possesses α-hydrogens and can therefore undergo both self-aldol condensation and crossed-aldol condensations in the presence of an acid or base catalyst. The bulky β-substituents may influence the equilibrium and favor the starting materials in the self-condensation reaction.
Methodological & Application
Synthesis of 3,3-Diphenylpropanal from Cinnamaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the multi-step synthesis of 3,3-diphenylpropanal, a valuable building block in organic synthesis and drug discovery, starting from readily available cinnamaldehyde (B126680). The described synthetic route involves three key transformations: the conversion of cinnamaldehyde to cinnamonitrile (B126248), a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile to yield 3,3-diphenylpropionitrile, and the subsequent reduction of the nitrile to the target aldehyde, this compound. Detailed experimental procedures, quantitative data, and safety precautions are provided for each step.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their structural motif, featuring a propanal chain with two phenyl groups on the β-carbon, is found in a range of compounds with therapeutic potential. This application note details a reliable and reproducible three-step synthesis pathway commencing with cinnamaldehyde, an abundant and cost-effective starting material.
The overall synthetic strategy is outlined below:
-
Step 1: Synthesis of Cinnamonitrile from Cinnamaldehyde. Cinnamaldehyde is first converted to its corresponding aldoxime, which is then dehydrated in situ to yield cinnamonitrile. This reaction is a crucial first step to activate the molecule for the subsequent Friedel-Crafts reaction.
-
Step 2: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile. In this key step, the carbon-carbon double bond of cinnamonitrile acts as an electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate benzene. This reaction forms the 3,3-diphenylpropionitrile intermediate.
-
Step 3: Reduction of 3,3-Diphenylpropionitrile to this compound. The synthesis is completed by the partial reduction of the nitrile group to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is an effective reagent for this transformation, offering high selectivity and good yields.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cinnamonitrile Synthesis | Cinnamaldehyde, Hydroxylamine (B1172632) Hydrochloride, Anhydrous Potassium Carbonate | THF | Room Temp. | 1.5 | 75-82 |
| 2 | Friedel-Crafts Alkylation | Cinnamonitrile, Benzene, Anhydrous Aluminum Chloride | Benzene | 80 | 4 | ~60-70 (estimated) |
| 3 | Nitrile Reduction | 3,3-Diphenylpropionitrile, DIBAL-H | Toluene (B28343) | -78 to Room Temp. | 3 | >85 |
Experimental Protocols
Step 1: Synthesis of Cinnamonitrile from Cinnamaldehyde
This one-pot procedure describes the conversion of cinnamaldehyde to cinnamonitrile via an aldoxime intermediate.
Materials:
-
Cinnamaldehyde (freshly distilled)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (3.60 mmol) and freshly distilled cinnamaldehyde (3.60 mmol) in anhydrous THF (100 mL) in a round-bottom flask, add excess anhydrous potassium carbonate (5.60 mmol).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:2) as the eluent. The reaction is typically complete within 1.5 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield pure cinnamonitrile as a colorless oil.
Expected Yield: 75-82%.
Step 2: Friedel-Crafts Alkylation of Benzene with Cinnamonitrile
This protocol outlines the synthesis of 3,3-diphenylpropionitrile through the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with cinnamonitrile.
Materials:
-
Cinnamonitrile
-
Benzene, anhydrous
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves benzene and generates HCl gas. Anhydrous aluminum chloride is highly reactive with moisture.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (serving as both solvent and reactant).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of cinnamonitrile (1 equivalent) in anhydrous benzene dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with benzene.
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,3-diphenylpropionitrile by recrystallization or column chromatography.
Expected Yield: Approximately 60-70% (yields for this specific reaction can vary and may require optimization).
Step 3: Reduction of 3,3-Diphenylpropionitrile to this compound
This procedure details the selective reduction of the nitrile to the corresponding aldehyde using DIBAL-H.[1][2]
Materials:
-
3,3-Diphenylpropionitrile
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: DIBAL-H is a pyrophoric reagent and reacts violently with water. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,3-diphenylpropionitrile (1 equivalent) in anhydrous toluene.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 M HCl solution and stir vigorously until the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Expected Yield: >85%.
Mandatory Visualization
Figure 1. Experimental workflow for the synthesis of this compound.
Figure 2. Simplified reaction mechanisms for key transformations.
References
Application Note: Protocols for the Reduction of 3,3-diphenylpropionic acid
Abstract
This document provides detailed protocols for the reduction of 3,3-diphenylpropionic acid to its corresponding primary alcohol, 3,3-diphenylpropan-1-ol. This transformation is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. Three common and effective reduction methods are presented: Lithium Aluminum Hydride (LAH), Borane (B79455) complexes, and a Sodium Borohydride (B1222165)/Iodine system. Each protocol is detailed for clarity and reproducibility, aimed at researchers, chemists, and professionals in drug development.
Introduction
The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis. 3,3-diphenylpropan-1-ol, the product of 3,3-diphenylpropionic acid reduction, serves as a versatile building block in the synthesis of more complex molecules. The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, safety considerations, and desired yield. This note compares three robust methods for this reduction, providing quantitative data and step-by-step experimental procedures.
Overview of Reduction Methods
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly reactive reducing agent, LAH effectively reduces a wide range of functional groups, including carboxylic acids and esters.[1][2] It is non-selective and reacts violently with protic solvents, necessitating anhydrous conditions.[3] An excess of LAH is required as it first undergoes an acid-base reaction with the carboxylic acid proton before reducing the carboxylate.[3][4]
-
Borane (BH₃·THF or BH₃·SMe₂): Borane is a highly effective and more chemoselective reagent for reducing carboxylic acids.[5][6] It can selectively reduce a carboxylic acid in the presence of other reducible functional groups like esters or ketones.[5][7] The borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) offers greater stability and is available in higher concentrations compared to the borane-tetrahydrofuran (B86392) complex (BH₃·THF).[1]
-
Sodium Borohydride and Iodine (NaBH₄/I₂): While sodium borohydride alone is not reactive enough to reduce carboxylic acids, its combination with iodine generates diborane (B8814927) (B₂H₆) in situ.[8] This system serves as a convenient and effective alternative to borane complexes for the reduction of carboxylic acids, often providing high yields.[8][9]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key parameters for the three detailed reduction methods. Yields are based on typical outcomes for the reduction of aromatic carboxylic acids, as specific literature values for 3,3-diphenylpropionic acid are not consistently reported.
| Parameter | Method 1: LiAlH₄ | Method 2: Borane (BH₃·THF) | Method 3: NaBH₄/Iodine |
| Primary Reagent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran complex | Sodium Borohydride, Iodine |
| Stoichiometry | ~1.5 - 2.0 eq. | ~1.5 - 2.0 eq. | NaBH₄: ~2.5 eq., I₂: ~1.0 eq. |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours | 2 - 8 hours | 4 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 95% | 80 - 95% |
| Workup | Fieser workup or Acid quench | Methanol (B129727) quench, aqueous workup | Aqueous quench, extraction |
| Key Considerations | Highly reactive, moisture-sensitive | Chemoselective, handle under inert gas | Generates H₂ gas, handle in well-ventilated hood |
Experimental Workflow
The general workflow for the reduction of 3,3-diphenylpropionic acid is depicted below.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. LiAlH₄ and Borane reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware must be oven- or flame-dried before use.
Materials:
-
3,3-diphenylpropionic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Deionized water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add LiAlH₄ (1.5 eq.).
-
Solvent Addition: Carefully add 150 mL of anhydrous diethyl ether to the flask. Stir the resulting suspension.
-
Substrate Addition: Dissolve 3,3-diphenylpropionic acid (1.0 eq.) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of 3,3-diphenylpropionic acid dropwise from the dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3,3-diphenylpropan-1-ol. The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Materials:
-
3,3-diphenylpropionic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add 3,3-diphenylpropionic acid (1.0 eq.) and dissolve it in 100 mL of anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃·THF (1.5 eq.) dropwise via a syringe or dropping funnel. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be applied if the reaction is sluggish.
-
Workup: Cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Isolation: Remove the solvent under reduced pressure. To the residue, add 100 mL of ethyl acetate and 100 mL of saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 3,3-diphenylpropan-1-ol.
Materials:
-
3,3-diphenylpropionic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium borohydride (2.5 eq.) in 150 mL of anhydrous THF.
-
Substrate Addition: Add 3,3-diphenylpropionic acid (1.0 eq.) to the suspension and stir at room temperature.
-
Reagent Addition: In a separate flask, dissolve iodine (1.0 eq.) in 50 mL of anhydrous THF. Add this iodine solution dropwise to the stirred suspension of NaBH₄ and the carboxylic acid over 30 minutes. The reaction is exothermic and will evolve hydrogen gas.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the dropwise addition of methanol.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude alcohol can be purified by column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,3-Diphenylpropanal in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] This reaction involves the coupling of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can subsequently dehydrate to an α,β-unsaturated carbonyl.[3][4] The use of organocatalysis, particularly with proline and its derivatives, has revolutionized the field by providing an avenue for highly enantioselective aldol reactions under mild conditions.[3][4][5][6]
3,3-Diphenylpropanal is a valuable aldehyde substrate in aldol condensations. The presence of the sterically demanding gem-diphenyl group can significantly influence the stereochemical outcome of the reaction, offering a handle for achieving high diastereoselectivity.[7] This feature makes it an attractive building block in the synthesis of complex molecules, including intermediates for pharmaceuticals and other biologically active compounds. These application notes provide an overview of the use of this compound in organocatalyzed aldol reactions, including detailed protocols and expected outcomes.
Data Presentation
The following tables summarize typical quantitative data for the organocatalytic aldol condensation of this compound with various ketones, catalyzed by L-proline and a modified proline catalyst bearing a gem-diphenyl group. The data is representative of trends observed in the literature for similar aldehydes.[5][7][8]
Table 1: L-Proline Catalyzed Aldol Reaction of this compound
| Entry | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) anti |
| 1 | Acetone (B3395972) | DMSO | rt | 24 | 85 | 90:10 | 92 |
| 2 | Cyclohexanone | CH3CN | rt | 36 | 92 | 95:5 | 95 |
| 3 | Acetophenone | DMF | 0 | 48 | 78 | >99:1 | 88 |
Table 2: (S)-α,α-Diphenyl-2-pyrrolidinemethanol Catalyzed Aldol Reaction of this compound
| Entry | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) anti |
| 1 | Acetone | Brine | 10 | 5 | 90 | 97:3 | >99 |
| 2 | Cyclohexanone | Brine | 10 | 8 | 95 | 99:1 | >99 |
| 3 | Acetophenone | Toluene | -20 | 72 | 82 | >99:1 | 97 |
Experimental Protocols
General Procedure for L-Proline Catalyzed Aldol Condensation
This protocol describes a general method for the reaction between this compound and a ketone catalyzed by L-proline.
Materials:
-
This compound
-
Ketone (e.g., Acetone, Cyclohexanone)
-
L-Proline (20-30 mol%)
-
Anhydrous Solvent (e.g., DMSO, CH3CN)
-
Deuterated Chloroform (CDCl3) for NMR analysis
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in the chosen anhydrous solvent (4.0 mL), add the ketone (5.0 mmol).
-
Add L-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol for Asymmetric Aldol Reaction using a Modified Proline Catalyst in an Aqueous Medium
This protocol outlines a highly enantioselective method using a proline-derived catalyst with a gem-diphenyl group in an aqueous medium.[8][9]
Materials:
-
This compound
-
Ketone (e.g., Acetone, Cyclohexanone)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.5-2 mol%)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Deuterated Chloroform (CDCl3) for NMR analysis
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a reaction vial, dissolve (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.01 mmol, 1 mol%) in brine (2.0 mL).
-
Add the ketone (2.0 mmol) to the catalyst solution and stir for 10 minutes at the desired temperature (see Table 2).
-
Add this compound (0.5 mmol) to the mixture.
-
Stir the reaction vigorously until completion as monitored by TLC.
-
Upon completion, extract the reaction mixture directly with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess as described in the previous protocol.
Diagrams
Caption: Workflow for a typical organocatalytic aldol condensation experiment.
Caption: Key steps in the proline-catalyzed aldol reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 7. raj.emorychem.science [raj.emorychem.science]
- 8. raj.emorychem.science [raj.emorychem.science]
- 9. Highly enantioselective organocatalytic direct aldol reaction in an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,3-Diphenylpropanal in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropanal is a versatile aldehyde that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its unique structural motif, featuring a diphenylmethane (B89790) moiety, is found in a range of biologically active compounds. This document provides detailed application notes and experimental protocols for key chemical transformations of this compound, enabling its use in the synthesis of precursors for cardiovascular, anticonvulsant, and other therapeutic agents. The protocols provided are based on established chemical principles and aim to serve as a comprehensive guide for laboratory implementation.
Synthesis of 3,3-Diphenylpropanamide Derivatives
Amide derivatives of 3,3-diphenylpropanoic acid have shown potential as anthelmintic, antibacterial, and antifungal agents. The synthesis of these compounds from this compound involves a two-step process: oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation.
Application Note
This pathway allows for the introduction of diverse amine functionalities, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. The initial oxidation is a critical step, and the subsequent conversion to an acyl chloride facilitates a high-yielding amidation reaction.
Experimental Protocols
Step 1: Oxidation of this compound to 3,3-Diphenylpropanoic Acid (Jones Oxidation)
This protocol describes the oxidation of this compound to 3,3-diphenylpropanoic acid using Jones reagent.
-
Materials:
-
This compound
-
Acetone (B3395972) (reagent grade)
-
Jones Reagent (2.7 M solution of CrO₃ in concentrated H₂SO₄)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add Jones reagent (2.0-2.5 equiv) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-diphenylpropanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 3,3-Diphenylpropanoyl Chloride
This protocol details the conversion of 3,3-diphenylpropanoic acid to its acyl chloride using thionyl chloride.
-
Materials:
-
3,3-Diphenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 3,3-diphenylpropanoic acid (1.0 equiv).
-
Add anhydrous DCM, followed by the slow addition of thionyl chloride (1.5-2.0 equiv) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,3-diphenylpropanoyl chloride is often used in the next step without further purification.
-
Step 3: Amide Synthesis from 3,3-Diphenylpropanoyl Chloride
This protocol describes the reaction of 3,3-diphenylpropanoyl chloride with a primary or secondary amine to form the corresponding amide.
-
Materials:
-
3,3-Diphenylpropanoyl chloride
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or pyridine
-
Standard laboratory glassware
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3,3-diphenylpropanoyl chloride (1.05 equiv) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica (B1680970) gel or recrystallization.
-
Data Presentation
| Step | Reactant | Product | Reagents | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | This compound | 3,3-Diphenylpropanoic acid | Jones Reagent, Acetone | 85-95 | 1-3 |
| 2 | 3,3-Diphenylpropanoic acid | 3,3-Diphenylpropanoyl chloride | SOCl₂, DCM | 90-98 | 2-4 |
| 3 | 3,3-Diphenylpropanoyl chloride | 3,3-Diphenylpropanamide Derivative | Amine, TEA, DCM | 80-95 | 2-6 |
Experimental Workflow
Caption: Workflow for the synthesis of 3,3-Diphenylpropanamide derivatives.
Synthesis of Fendiline (B78775) and Related Amines via Reductive Amination
3,3-Diphenylpropylamine and its derivatives are important intermediates for cardiovascular drugs such as Fendiline.[1] These can be synthesized directly from this compound via reductive amination.
Application Note
Reductive amination is a powerful one-pot reaction that combines an aldehyde or ketone with an amine and a reducing agent to form a more substituted amine. This method avoids the issues of over-alkylation often encountered in direct alkylation of amines. By choosing the appropriate amine, a variety of N-substituted 3,3-diphenylpropylamines can be synthesized.
Experimental Protocols
Protocol 2.1: Synthesis of 3,3-Diphenylpropylamine
This protocol describes the synthesis of the primary amine, 3,3-diphenylpropylamine, from this compound.
-
Materials:
-
This compound
-
Ammonia (B1221849) (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol, add a solution of ammonia in methanol (10-20 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully acidify the reaction mixture with 1 M HCl to pH ~2 to destroy excess reducing agent.
-
Make the solution basic (pH > 10) with 2 M NaOH.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
-
Protocol 2.2: Synthesis of Fendiline
This protocol describes the direct synthesis of Fendiline by reductive amination of this compound with 1-phenylethan-1-amine.[2]
-
Materials:
-
This compound
-
(±)-1-Phenylethan-1-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and (±)-1-phenylethan-1-amine (1.1 equiv) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Fendiline by column chromatography on silica gel.
-
Data Presentation
| Reactants | Product | Reducing Agent | Typical Yield (%) | Typical Reaction Time (h) |
| This compound, Ammonia | 3,3-Diphenylpropylamine | NaBH₃CN | 70-85 | 12-24 |
| This compound, 1-Phenylethan-1-amine | Fendiline | NaBH(OAc)₃ | 75-90 | 12-24 |
Experimental Workflow
Caption: General workflow for reductive amination of this compound.
Carbon-Carbon Bond Forming Reactions
This compound can also be utilized in classic carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation to generate more complex molecular scaffolds.
Application Note
The Wittig reaction allows for the stereoselective formation of alkenes, providing a route to unsaturated diphenylpropane derivatives. The aldol condensation enables the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, which are versatile intermediates for further synthetic transformations.
Experimental Protocols
Protocol 3.1: Wittig Reaction for Alkene Synthesis
This protocol describes a general procedure for the Wittig reaction of this compound with a non-stabilized ylide to form a (Z)-alkene.
-
Materials:
-
This compound
-
An appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base (1.05 equiv) to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude alkene by column chromatography. The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization.
-
Protocol 3.2: Base-Catalyzed Aldol Condensation
This protocol outlines a general procedure for the aldol condensation of this compound with a ketone (e.g., acetone).
-
Materials:
-
This compound
-
A ketone with α-hydrogens (e.g., acetone)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the ketone (1.0-5.0 equiv) in ethanol.
-
Add an aqueous solution of NaOH (e.g., 10% w/v) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-12 hours. The reaction may be gently heated to promote condensation.
-
Monitor the reaction by TLC. A precipitate may form as the product is generated.
-
Upon completion, cool the mixture in an ice bath and acidify with dilute HCl to neutralize the base.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
| Reaction | Reactants | Product Type | Catalyst/Reagent | Typical Yield (%) |
| Wittig Reaction | This compound, Phosphonium Ylide | Alkene | Strong Base (e.g., n-BuLi) | 60-85 |
| Aldol Condensation | This compound, Ketone | α,β-Unsaturated Carbonyl | Base (e.g., NaOH) | 50-80 |
Logical Relationships in C-C Bond Formation
Caption: Pathways for carbon-carbon bond formation from this compound.
References
Application Notes and Protocols for the Catalyic Hydrogenation of 3,3-Diphenylpropanal to 3,3-Diphenylpropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the production of a wide array of valuable compounds, including pharmaceuticals, fragrances, and fine chemicals. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3,3-diphenylpropanal to its corresponding primary alcohol, 3,3-diphenylpropanol. This transformation is a key step in synthetic pathways that require the introduction of a 3,3-diphenylpropyl moiety.
The reduction of the aldehyde functional group in this compound is achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. This method is often preferred due to its high efficiency, clean reaction profile, and the ease of catalyst removal from the reaction mixture.
Reaction Overview
The fundamental chemical transformation is the reduction of the aldehyde group to a primary alcohol:
Caption: General reaction scheme for the catalytic hydrogenation of this compound.
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction conditions is critical for achieving high yields and purity of 3,3-diphenylpropanol. Several heterogeneous catalysts are effective for this transformation. The most commonly employed are Raney® Nickel and Palladium on Carbon (Pd/C).
Table 1: Comparison of Common Catalysts and Typical Reaction Conditions
| Catalyst | Typical Loading (w/w %) | Solvent(s) | Temperature (°C) | H₂ Pressure (bar) | Typical Yield (%) | Notes |
| Raney® Nickel | 5 - 20 | Ethanol (B145695), Methanol (B129727), Water, THF | 25 - 80 | 1 - 50 | >90[1] | Highly active and cost-effective. Pyrophoric when dry and must be handled with care.[2] |
| Palladium on Carbon (Pd/C) | 1 - 10 | Ethanol, Methanol, Ethyl Acetate | 25 - 60 | 1 - 10 | >95[1] | Excellent for aldehyde reduction with a lower tendency for aromatic ring reduction under mild conditions compared to platinum catalysts.[1] |
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using Raney® Nickel and Palladium on Carbon.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is based on general procedures for the hydrogenation of aldehydes using Raney® Nickel.[3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.8 mmol).
-
Solvent Addition: Add ethanol (50 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (approximately 10 wt% of the substrate, e.g., 0.5 g of the slurry).
-
Safety Note: Raney® Nickel is pyrophoric when dry. Always keep the catalyst wet with solvent and handle it with appropriate care.[2]
-
-
Hydrogenation:
-
Seal the reactor securely.
-
Purge the system with nitrogen gas three times to remove any residual air.
-
Purge the system with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
-
Reaction:
-
Begin vigorous stirring of the reaction mixture.
-
The reaction can be conducted at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,3-diphenylpropanol.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on general procedures for hydrogenation reactions using Pd/C.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., H-Cube®, Parr hydrogenator, or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, dissolve this compound (e.g., 2.0 g, 9.5 mmol) in methanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 5 wt%).
-
Safety Note: Pd/C can be pyrophoric, especially after exposure to hydrogen. Handle with care in an inert atmosphere.[4]
-
-
Hydrogenation (Balloon Setup):
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen gas (repeat three times).
-
Evacuate the flask and backfill with hydrogen from a balloon (repeat three times).
-
Leave the final hydrogen balloon attached to the flask.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-6 hours.
-
-
Work-up:
-
Carefully remove the hydrogen balloon and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the filter with methanol.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude 3,3-diphenylpropanol.
-
Further purification can be achieved by column chromatography or distillation if required.
-
References
Application Notes and Protocols for the Wittig Reaction of 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the olefination of 3,3-diphenylpropanal using the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. These methodologies are foundational for the synthesis of a variety of alkene-containing molecules, which are crucial intermediates in numerous drug discovery and development programs.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is the precise placement of the carbon-carbon double bond at the position of the original carbonyl group.[1]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[2] Semi-stabilized ylides often result in a mixture of (E) and (Z)-isomers.[3]
For sterically hindered aldehydes or when (E)-alkene selectivity is paramount with stabilized carbanions, the Horner-Wadsworth-Emmons (HWE) reaction serves as an excellent alternative. The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides, often leading to higher yields and cleaner reactions.[4][5]
This document will detail the reaction conditions and provide generalized protocols for the reaction of this compound with unstabilized, semi-stabilized, and stabilized ylides, as well as a protocol for the HWE reaction.
General Reaction Scheme
The Wittig reaction of this compound proceeds as follows:
References
Application Notes and Protocols: Grignard Reagent Addition to 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the nucleophilic addition of a Grignard reagent to 3,3-diphenylpropanal, yielding 1,1,3-triphenyl-1-propanol (B493681). This reaction is a fundamental carbon-carbon bond-forming transformation widely employed in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. These application notes detail the reaction mechanism, provide a step-by-step experimental protocol, and outline methods for the purification and characterization of the final product.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that react with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones. The addition of a Grignard reagent to an aldehyde is a classic and reliable method for the synthesis of secondary alcohols.[1][2] In this application, we focus on the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with this compound. The reaction proceeds via nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to afford the desired tertiary alcohol, 1,1,3-triphenyl-1-propanol.[3] The high reactivity of Grignard reagents necessitates the use of anhydrous reaction conditions to prevent their protonation by water or other protic solvents.[4]
Reaction Mechanism & Signaling Pathway
The reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent results in a nucleophilic carbanion, which attacks the electrophilic carbonyl carbon of this compound. This is followed by protonation of the resulting alkoxide in an acidic workup.
Caption: Mechanism of Grignard addition to this compound.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 1,1,3-triphenyl-1-propanol. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. Anhydrous solvents are critical for the success of this reaction.[4]
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.[3] In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently.[5] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown suspension.
Part 2: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1,1,3-triphenyl-1-propanol can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1,1,3-triphenyl-1-propanol. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [Generic Protocol] |
| Magnesium Turnings | 1.2 eq | [Generic Protocol] |
| Bromobenzene | 1.1 eq | [Generic Protocol] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | [4] |
| Grignard Formation Temp. | Reflux | [5] |
| Aldehyde Addition Temp. | 0 °C to Room Temp. | [Generic Protocol] |
| Reaction Time | 2-3 hours | [Generic Protocol] |
| Product | ||
| Product Name | 1,1,3-Triphenyl-1-propanol | [3] |
| Appearance | White to off-white solid | [Expected] |
| Yield (Representative) | 70-90% | [Typical for Grignard Rxns] |
| Melting Point | Not reported | |
| Characterization | ||
| ¹H NMR (CDCl₃, ppm) | See Expected Data | [Expected] |
| ¹³C NMR (CDCl₃, ppm) | See Expected Data | [Expected] |
Characterization of 1,1,3-Triphenyl-1-propanol
The structure of the synthesized 1,1,3-triphenyl-1-propanol can be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the three phenyl groups. The methylene (B1212753) protons adjacent to the alcohol and the diphenylmethyl group will likely appear as complex multiplets in the upfield region. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The aliphatic carbons will resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1,1,3-triphenyl-1-propanol (288.38 g/mol ).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,1,3-triphenyl-1-propanol.
Caption: Workflow for the synthesis of 1,1,3-triphenyl-1-propanol.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
-
Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Bromobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The quenching of the reaction with aqueous acid is exothermic. Perform this step slowly and with cooling.
Conclusion
The Grignard addition of a phenylmagnesium halide to this compound provides an efficient route to 1,1,3-triphenyl-1-propanol. The protocol described herein, based on well-established principles of Grignard chemistry, offers a reliable method for the synthesis of this tertiary alcohol. Proper handling of anhydrous and air-sensitive reagents is paramount to achieving a successful outcome. The detailed characterization techniques will ensure the identity and purity of the final product, which can be a valuable building block for further synthetic transformations in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. youtube.com [youtube.com]
- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Quantification of 3,3-Diphenylpropanal using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,3-Diphenylpropanal. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, providing excellent separation and quantification. Method validation was performed in accordance with ICH guidelines, demonstrating high levels of linearity, precision, and accuracy.
Introduction
This compound is a chemical compound that can serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates.[1] Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[2][3] This application note presents a detailed protocol for the determination of this compound using an isocratic RP-HPLC method with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (>98% purity)
Standard Solution Preparation
A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 100 mg of the reference standard and dissolving it in 100 mL of acetonitrile. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General procedures for solid and liquid samples are provided below.
For Solid Samples:
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the mixture to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range if necessary.
For Liquid Samples:
-
Pipette a known volume of the liquid sample.
-
Perform a liquid-liquid extraction if the matrix is complex or contains interfering substances.[4]
-
Alternatively, for simpler matrices, a direct dilution with the mobile phase may be sufficient.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Linearity
The linearity of the method was determined by analyzing a series of six standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of three different concentrations (low, medium, and high). The results are expressed as the relative standard deviation (%RSD).
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 5 | 1.2% | 1.8% |
| 25 | 0.8% | 1.1% |
| 75 | 0.5% | 0.9% |
Accuracy
Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 5 | 4.92 | 98.4% |
| 25 | 25.45 | 101.8% |
| 75 | 74.25 | 99.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflows and Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of method validation parameters and corresponding tests.
Conclusion
The RP-HPLC method described in this application note is a reliable, precise, and accurate technique for the quantification of this compound. The method is straightforward and utilizes common HPLC reagents and instrumentation, making it easily adaptable for routine analysis in various laboratory settings. The validation data confirms that the method is suitable for its intended purpose.
References
The Versatility of 3,3-Diphenylpropanal in Organic Synthesis: A Gateway to Bioactive Molecules
Application Note
Introduction
3,3-Diphenylpropanal, a bifunctional organic molecule featuring a reactive aldehyde group and a sterically demanding diphenylmethyl moiety, serves as a valuable and versatile building block in modern organic synthesis. Its unique structural characteristics allow for a diverse range of chemical transformations, leading to the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of pharmaceuticals and other bioactive compounds. The inherent reactivity of the aldehyde functionality enables participation in key carbon-carbon and carbon-nitrogen bond-forming reactions, while the diphenyl group influences the stereochemical outcome of these transformations and imparts specific physicochemical properties to the resulting molecules.
Key Applications in the Synthesis of Bioactive Molecules
The strategic application of this compound as a synthetic precursor has been demonstrated in the development of several classes of therapeutic agents.
1. Synthesis of Calcium Channel Blockers: The Fendiline (B78775) Example
This compound is a key starting material in the synthesis of Fendiline, a non-selective L-type calcium channel blocker and coronary vasodilator.[1][2][3] Fendiline has been investigated for its anti-anginal and anti-arrhythmic properties. The synthesis primarily involves a reductive amination reaction.
2. Development of Anticonvulsant Agents
The 3,3-diphenylpropyl scaffold, readily accessible from this compound, is a core structural motif in a class of potent anticonvulsant agents. Research has shown that amides derived from 3,3-diphenylpropionic acid exhibit significant anticonvulsant activity, with a likely mechanism of action involving the modulation of neuronal voltage-sensitive sodium channels.[4]
3. Precursor to Prostacyclin (PGI2) Agonists
Reduction of this compound affords 3,3-diphenylpropanol, a precursor used in the preparation of novel and potent prostacyclin (PGI2) agonists. Prostacyclin and its analogs are powerful vasodilators and inhibitors of platelet aggregation, with therapeutic applications in pulmonary hypertension and other cardiovascular diseases.[5][6][7]
Core Synthetic Transformations
The aldehyde functionality of this compound is amenable to a variety of classical and contemporary organic reactions, providing access to a wide array of downstream products.
-
Reductive Amination: Formation of a C-N bond by reaction with a primary or secondary amine to form an imine, followed by reduction to the corresponding amine. This is a cornerstone reaction for the synthesis of nitrogen-containing bioactive molecules like Fendiline.[8]
-
Aldol (B89426) Condensation: A powerful C-C bond-forming reaction where the enolate of a ketone or another aldehyde attacks the electrophilic carbonyl carbon of this compound. This reaction allows for the extension of the carbon skeleton and the introduction of new functional groups.[9][10][11]
-
Wittig Reaction: The reaction with a phosphorus ylide to convert the aldehyde into an alkene. This transformation is highly valuable for the synthesis of molecules with specific double bond geometries and for the construction of complex natural products and pharmaceuticals.[12][13][14]
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of Fendiline
This protocol describes the synthesis of Fendiline via the reductive amination of this compound with 1-phenylethane-1-amine.[8]
Materials:
-
This compound
-
1-Phenylethane-1-amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add 1-phenylethane-1-amine (1.0-1.2 eq).
-
If using a milder reducing agent like STAB, the reaction can proceed directly. If using NaBH₃CN, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
For reduction with STAB or NaBH₃CN, add the reducing agent (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
For Catalytic Hydrogenation:
-
Dissolve this compound (1.0 eq) and 1-phenylethane-1-amine (1.0-1.2 eq) in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
| Parameter | Reductive Amination with STAB | Catalytic Hydrogenation |
| Reducing Agent | Sodium triacetoxyborohydride | H₂ gas with Pd/C catalyst |
| Solvent | Dichloromethane (DCM) | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 70-90% | 80-95% |
| Work-up | Aqueous work-up | Filtration of catalyst |
Protocol 2: Aldol Condensation with Acetone (B3395972)
This protocol outlines a general procedure for the base-catalyzed aldol condensation of this compound with acetone.[9][10]
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of acetone (e.g., 5-10 eq).
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10% w/v) to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction may require gentle heating to go to completion.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Neutralize the mixture with dilute HCl.
-
Collect the solid product by vacuum filtration and wash with cold water and then cold ethanol.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford the purified α,β-unsaturated ketone.
| Parameter | Aldol Condensation |
| Base Catalyst | Sodium hydroxide or Potassium hydroxide |
| Solvent | Ethanol |
| Temperature | Room Temperature to gentle heating |
| Typical Yield | 60-80% |
| Product Type | α,β-Unsaturated Ketone |
Protocol 3: Wittig Reaction for Alkene Synthesis
This protocol provides a general method for the Wittig reaction of this compound with a phosphorus ylide to form an alkene.[12][13]
Materials:
-
This compound
-
A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide for forming a terminal alkene)
-
A strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C and add the strong base (1.0 eq) dropwise. A color change (often to deep yellow or orange) indicates the formation of the ylide.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water or saturated ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is purified by column chromatography.
| Parameter | Wittig Reaction |
| Reagent | Phosphorus Ylide |
| Base | n-BuLi, NaH, or t-BuOK |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78°C to Room Temperature |
| Typical Yield | 50-85% (depending on the ylide) |
Visualizing Synthetic Pathways and Biological Mechanisms
Experimental Workflow for Fendiline Synthesis
Caption: Reductive amination workflow for the synthesis of Fendiline.
Signaling Pathway Inhibition by Fendiline
Fendiline, synthesized from this compound, exhibits its therapeutic and anti-cancer effects by modulating multiple signaling pathways.[1][15][16]
Caption: Multi-target inhibitory action of Fendiline.
Logical Relationship for Anticonvulsant Activity
The anticonvulsant activity of compounds derived from the 3,3-diphenylpropyl scaffold is primarily attributed to their interaction with neuronal ion channels.
Caption: Mechanism of action for derived anticonvulsants.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fendiline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. Prostacyclin (PGI2) synthesis in the vascular wall of rats with bilateral renal artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet-dependent stimulation of prostacyclin synthesis by platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
- 9. amherst.edu [amherst.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Derivatization of 3,3-Diphenylpropanal for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropanal is a carbonyl compound of interest in various fields, including organic synthesis and as a potential impurity or metabolite in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of aldehydes like this compound can be challenging due to their polarity and potential for thermal instability, which can lead to poor chromatographic peak shapes and inaccurate quantification.[1]
To overcome these limitations, derivatization is a crucial sample preparation step. This process chemically modifies the aldehyde to create a less polar, more volatile, and more thermally stable derivative.[1][2] This application note provides detailed protocols for two common and effective derivatization methods for this compound prior to GC-MS analysis: oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and a two-step methoximation and silylation procedure.
Principles of Derivatization for Aldehyde Analysis
The primary goal of derivatization in this context is to convert the polar carbonyl group of this compound into a less polar functional group, thereby improving its chromatographic behavior and detection sensitivity.[1]
Oximation: This is a highly specific and efficient method for derivatizing aldehydes and ketones.[1] Reagents like PFBHA react with the carbonyl group to form a stable oxime derivative.[1][3] The introduction of the pentafluorobenzyl group significantly enhances the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode, though electron ionization (EI) is also commonly used.[1][4]
Methoximation followed by Silylation: This two-step approach first protects the carbonyl group through methoximation with methoxyamine hydrochloride (MeOx), which forms a methoxime derivative.[5][6] This step prevents tautomerization and the formation of multiple derivatives.[5][6][7] Subsequently, any other active hydrogens in the molecule or in co-eluting compounds (e.g., hydroxyl groups) can be derivatized through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[1][2]
Experimental Protocols
Protocol 1: Oximation with PFBHA
This protocol details the derivatization of this compound using PFBHA to form its oxime derivative.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent like water or pyridine)
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
GC vials with caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the this compound standard solution or sample extract into a GC vial.
-
Derivatization Reagent Addition: Add 100 µL of the PFBHA solution to the vial.[1][8]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane (or another suitable organic solvent) to the vial.[1][8]
-
Mixing and Phase Separation: Vortex the vial for 1 minute to ensure thorough mixing. Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the upper organic layer containing the derivatized analyte to a clean GC vial for analysis.
Protocol 2: Two-Step Methoximation and Silylation
This protocol describes the derivatization of this compound using a two-step process involving methoximation followed by silylation.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable solvent)
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst (optional)
-
GC vials with caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Solvent Evaporation (if necessary): If the sample is in a non-derivatization compatible solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of the methoxyamine hydrochloride solution in pyridine (B92270) to the dried sample or 100 µL of the standard solution.[7]
-
Reaction 1: Cap the vial and vortex briefly. Heat the vial at 60°C for 45-60 minutes.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation: Add 50 µL of MSTFA (with or without 1% TMCS) to the vial.
-
Reaction 2: Re-cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of derivatized this compound based on typical results for aldehyde analysis.
| Performance Metric | PFBHA Oximation | Methoximation/Silylation |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | ng/mL range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Visualizations
Experimental Workflow for PFBHA Oximation
Caption: Workflow for the oximation of this compound with PFBHA.
Logical Relationship of the Two-Step Derivatization Process
Caption: Logical flow of the two-step methoximation and silylation derivatization.
Conclusion
Derivatization of this compound is a critical step for reliable and sensitive quantification by GC-MS. Both PFBHA oximation and the two-step methoximation/silylation are effective methods to improve the volatility, thermal stability, and chromatographic performance of the analyte. The choice of method may depend on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the sample matrix. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully analyze this compound using GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Diphenylpropanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 3,3-Diphenylpropanal synthesis.
Troubleshooting Guide
Low yields or reaction failures can be attributed to a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues encountered during the synthesis of this compound via two primary routes: the oxidation of 3,3-diphenylpropanol (B1345090) and the Friedel-Crafts acylation followed by reduction.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Common Problems and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material (e.g., 3,3-diphenylpropanol) | - Inactive oxidizing agent (e.g., old Dess-Martin periodinane, impure PCC).- Insufficient reaction time or temperature.- Deactivated catalyst in hydroformylation methods. | - Use freshly prepared or commercially sourced high-purity oxidizing agents.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- For hydroformylation, ensure the catalyst is active and consider using fresh catalyst.[1] |
| Formation of over-oxidized product (3,3-diphenylpropanoic acid) | - Use of a strong, non-selective oxidizing agent (e.g., potassium permanganate).- Presence of water in the reaction mixture when using PCC.[2][3][4] | - Employ milder and more selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation.[5][6][7]- Ensure anhydrous conditions when using PCC by drying solvents and reagents. |
| Formation of side products (e.g., elimination to 1,1-diphenylpropene) | - High reaction temperatures.- Strongly acidic or basic conditions. | - Maintain the recommended reaction temperature; for Swern oxidations, this is typically below -60°C.[8][9][10]- Use neutral or mildly acidic/basic conditions where possible. For instance, DMP oxidations are performed under neutral conditions.[7] |
| Complex mixture of products | - Over-alkylation in Friedel-Crafts based routes.- Isomerization of the double bond in hydroformylation.[1] | - In Friedel-Crafts reactions, use a less reactive catalyst or control the stoichiometry of the electrophile.- For hydroformylation, optimize the ligand-to-metal ratio and reaction conditions to favor the desired isomer. |
| Difficulty in product isolation/purification | - Product may be partially soluble in the aqueous layer during workup.- Formation of emulsions during extraction.- Co-elution with byproducts during chromatography. | - Back-extract the aqueous layer with a suitable organic solvent.- Add brine to the aqueous layer to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods for preparing this compound involve the oxidation of 3,3-diphenylpropan-1-ol. Popular oxidizing agents for this transformation include Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), and conditions for a Swern oxidation.[6][11][12] Another route involves the hydroformylation of 1,1-diphenylethylene (B42955).
Q2: I am seeing the formation of 3,3-diphenylpropanoic acid in my reaction. How can I prevent this?
A2: The formation of the carboxylic acid is due to over-oxidation of the aldehyde. This is common when using strong oxidizing agents or when water is present in certain reactions. To prevent this, use a mild and selective oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.[7] If using PCC, ensure all your glassware, solvents, and reagents are scrupulously dry.[2][3]
Q3: My Swern oxidation is giving a low yield. What could be the problem?
A3: Low yields in Swern oxidations are often due to a few key factors. The reaction must be kept at a very low temperature (typically -78 °C) to prevent the decomposition of the active species.[8][9][13] Additionally, all reagents and solvents must be anhydrous. The slow, dropwise addition of reagents is also critical to maintain temperature and control the reaction. Finally, ensure that the stoichiometry of the reagents (DMSO, oxalyl chloride, the alcohol, and triethylamine) is correct.
Q4: Is the hydroformylation of 1,1-diphenylethylene a good method for producing this compound?
A4: Hydroformylation can be an efficient method, but it can present challenges with regioselectivity, potentially leading to the formation of 2,2-diphenylpropanal (B2857557) as an isomeric byproduct. The reaction also requires specialized high-pressure equipment and careful handling of carbon monoxide and hydrogen gas. Catalyst deactivation and side reactions such as hydrogenation of the alkene can also lower the yield.[1]
Q5: How can I best purify this compound?
A5: Purification is typically achieved by column chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis. Distillation under reduced pressure is also a viable method for purification if the product is sufficiently volatile and thermally stable.
Experimental Protocols
Synthesis of this compound via Swern Oxidation of 3,3-Diphenylpropanol
This protocol is based on the general principles of the Swern oxidation.
Reaction Scheme
Caption: Swern oxidation of 3,3-diphenylpropanol to this compound.
Materials:
-
3,3-Diphenylpropanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride to the cooled DCM, followed by the dropwise addition of a solution of anhydrous DMSO in anhydrous DCM, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3,3-diphenylpropanol in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine dropwise to the flask. The reaction mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation of 3,3-Diphenylpropanol
Materials:
-
3,3-Diphenylpropanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a solution of 3,3-diphenylpropanol in anhydrous DCM, add Dess-Martin periodinane in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous sodium bicarbonate solution and sodium thiosulfate.
-
Shake the funnel until the layers are clear. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of this compound from 3,3-Diphenylpropanol
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | 85-95% | -78 °C to rt, Anhydrous | High yield, mild conditions, avoids over-oxidation.[9][13] | Requires cryogenic temperatures, stoichiometric toxic and foul-smelling byproducts.[13] |
| Dess-Martin Periodinane | DMP | 90-98% | Room temperature, Anhydrous | High yield, mild and neutral conditions, short reaction times.[5][7] | Reagent is expensive and potentially explosive.[7] |
| PCC Oxidation | Pyridinium Chlorochromate | 70-85% | Room temperature, Anhydrous | Readily available reagent, simple procedure. | Chromium-based reagent is toxic, potential for over-oxidation if water is present.[2][3][4] |
Table 2: Key Parameters for Friedel-Crafts based Synthesis of this compound Precursors
| Reaction Step | Reactants | Catalyst | Typical Yield (%) | Key Considerations |
| Alkylation | Cinnamoyl chloride, Benzene | AlCl₃ | ~90% | Anhydrous conditions are critical; potential for over-alkylation. |
| Reduction of Ketone | 3,3-diphenylpropiophenone | Zn(Hg), HCl (Clemmensen) | 70-80% | Strongly acidic conditions may not be suitable for sensitive substrates. |
| Reduction of Carboxylic Acid | 3,3-diphenylpropanoic acid | LiAlH₄ then oxidation | High (for alcohol) | Requires a two-step process (reduction to alcohol, then oxidation to aldehyde). |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 10. fiveable.me [fiveable.me]
- 11. varsitytutors.com [varsitytutors.com]
- 12. theorango.com [theorango.com]
- 13. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 3,3-Diphenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,3-Diphenylpropanal.
Troubleshooting Guide
Issue 1: Low Purity After Initial Synthesis
Q: My initial crude product of this compound shows low purity by TLC and/or ¹H NMR. What are the likely impurities and how can I remove them?
A: Low purity in the crude product is a common issue. The impurities largely depend on the synthetic route, but for aldehydes like this compound, common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various precursors.
-
Oxidation Product: The corresponding carboxylic acid, 3,3-diphenylpropanoic acid, can form due to oxidation of the aldehyde.
-
Side-Reaction Byproducts: These can be numerous and are specific to the reaction conditions.
-
Polymeric Materials: Aldehydes can sometimes self-condense or polymerize, especially under acidic or basic conditions or upon heating.
Recommended Actions:
-
Initial Assessment: Use analytical techniques like TLC, GC-MS, and ¹H NMR to identify the number and nature of the impurities.
-
Primary Purification: For gross purification, especially to remove non-volatile impurities, vacuum distillation is a suitable method.[1] The reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation.[1]
-
High-Purity Separation: For separating closely related impurities, column chromatography is often the most effective method.[1]
Issue 2: Difficulty with Column Chromatography
Q: I'm struggling to get good separation of this compound using column chromatography. What can I do to optimize the separation?
A: Poor separation during column chromatography can be frustrating. Here are several factors to consider for optimization:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent might be too high or too low.
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation.[2]
-
Solution: As a general guideline, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica (B1680970) gel).[2]
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Solution: Ensure your column is packed uniformly. A wet slurry packing method is often reliable.
-
Troubleshooting Workflow for Column Chromatography
Caption: Workflow for troubleshooting poor separation in column chromatography.
Issue 3: Product Degradation During Purification
Q: I suspect my this compound is degrading during purification, especially when heated. How can I prevent this?
A: Aldehydes can be sensitive to heat, air, and light.[3] To minimize degradation:
-
Use Vacuum Distillation: This technique allows distillation at lower temperatures, preventing thermal decomposition.[1]
-
Work Under an Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere like nitrogen or argon to prevent oxidation.[2]
-
Use Degassed Solvents: This can also help to minimize oxidation.[2]
-
Limit Exposure to Light and Heat: Use amber-colored glassware and avoid prolonged heating.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most common impurities include unreacted starting materials, the over-oxidized product 3,3-diphenylpropanoic acid, and potential byproducts from side reactions.[1] Aldol condensation products may also be present if basic conditions were used.
Q2: Which purification method is best for achieving high purity of this compound?
A2: The choice of method depends on the impurities present and the required purity level.
-
Vacuum Distillation: Efficient for removing non-volatile impurities and for large-scale purification.[1]
-
Column Chromatography: Preferred for achieving very high purity and for separating closely related impurities.[1]
-
Bisulfite Adduct Formation: A highly selective chemical method for isolating aldehydes from non-aldehyde impurities.[3] The aldehyde is regenerated from the solid adduct.[3]
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and assess purity. Quantitative NMR (qNMR) can provide a highly accurate purity measurement against an internal standard.[3]
-
High-Performance Liquid Chromatography (HPLC): Useful for purity analysis, especially with a UV detector.[4]
| Analytical Technique | Primary Use for this compound | Typical Mobile/Stationary Phase (if applicable) |
| GC-MS | Identification and quantification of volatile impurities | Stationary Phase: Phenyl-methylpolysiloxane capillary column |
| ¹H NMR | Structural confirmation and purity assessment | Solvent: CDCl₃ |
| HPLC | Purity determination and quantification | Stationary Phase: C18 reversed-phase columnMobile Phase: Acetonitrile/Water gradient |
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, purified this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber-colored vial, and at a low temperature (refrigerated).[3] Adding a radical inhibitor like BHT can also help prolong its shelf life.[3]
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound into the round-bottom flask and add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the recorded pressure.
-
-
Purity Analysis: Assess the purity of the collected fractions using TLC, GC-MS, or NMR.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Purity Analysis: Assess the purity of the final product by GC-MS or NMR.[1]
| Parameter | Guideline for this compound Purification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 5% to 20% Ethyl Acetate) |
| Sample Load | 1-5 g of crude material per 100 g of silica gel[2] |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate (B83412) stain |
References
identifying side products in the synthesis of 3,3-Diphenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-diphenylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed synthetic strategies for this compound include:
-
Oxidation of 3,3-diphenylpropan-1-ol: This is a straightforward approach where the primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent.
-
Hydroformylation of 1,1-diphenylethylene: This method involves the addition of a formyl group and a hydrogen atom across the double bond of 1,1-diphenylethylene.
-
Friedel-Crafts acylation of benzene (B151609) with a suitable three-carbon acyl halide followed by reduction: This is a less direct route that can also be employed.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be developed to achieve good separation between the starting material, the product, and any major side products. Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to analyze aliquots of the reaction mixture over time.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety practices should always be followed. Specific precautions include:
-
Working in a well-ventilated fume hood, especially when using volatile or toxic reagents like oxalyl chloride or carbon monoxide.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handling strong acids, bases, and oxidizing agents with care.
-
Being aware of the potential for exothermic reactions and having appropriate cooling baths on hand.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides guidance on their identification and resolution.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction closely by TLC or GC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reagent. |
| Degradation of Product | This compound can be sensitive to harsh reaction conditions. Ensure that the temperature is carefully controlled, and avoid prolonged exposure to strong acids or bases. |
| Suboptimal Reagent Quality | Use freshly distilled or high-purity reagents. The quality of oxidizing agents, catalysts, and solvents can significantly impact the reaction outcome. |
| Inefficient Work-up or Purification | Losses can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your chromatography or distillation conditions. |
Issue 2: Identification of Unexpected Side Products
The following table summarizes potential side products for common synthetic routes, their likely causes, and methods for identification.
| Synthetic Route | Potential Side Product | Likely Cause | Identification Methods |
| Oxidation of 3,3-diphenylpropan-1-ol | 3,3-Diphenylpropanoic acid | Over-oxidation of the aldehyde. | Can be detected by a change in pH. In NMR, the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a carboxylic acid proton (>10 ppm). In IR, a broad O-H stretch will appear. |
| Unreacted 3,3-diphenylpropan-1-ol | Incomplete oxidation. | TLC, GC-MS. In ¹H NMR, the presence of the characteristic alcohol proton and methylene (B1212753) protons adjacent to the hydroxyl group. | |
| Hydroformylation of 1,1-diphenylethylene | 2,2-Diphenylpropanal (Regioisomer) | Non-selective hydroformylation. | GC-MS will show two isomers with the same mass. ¹H and ¹³C NMR spectroscopy will show distinct signals for the two isomers. |
| 2,2-Diphenylethane | Hydrogenation of the starting material. | GC-MS. The mass will correspond to the saturated alkane. | |
| Isomerized Alkenes | Double bond migration under reaction conditions. | GC-MS and NMR spectroscopy. | |
| Friedel-Crafts Type Reactions | Poly-alkylated/acylated products | The product is more reactive than the starting material. | GC-MS will show products with higher molecular weights corresponding to the addition of multiple groups. |
| Isomeric products (ortho, meta, para) | Lack of regioselectivity in the substitution on the benzene ring. | Separation and identification by GC-MS and NMR. | |
| Rearranged alkyl chains | Carbocation rearrangement during alkylation.[1] | Identification of unexpected substitution patterns by NMR and MS. |
Data Presentation
The following table summarizes potential side products and their expected analytical signatures.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) (Predicted) | Key ¹³C NMR Signals (δ, ppm) (Predicted) | Mass Spectrum (m/z) (Predicted) |
| This compound | ![]() | ~9.8 (t, 1H, CHO), ~7.2-7.4 (m, 10H, Ar-H), ~4.6 (t, 1H, CH), ~3.1 (d, 2H, CH₂) | ~202 (CHO), ~142 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~52 (CH), ~45 (CH₂) | 210 (M+), 181, 165, 103 |
| 3,3-Diphenylpropanoic acid | ![]() | >10 (br s, 1H, COOH), ~7.2-7.4 (m, 10H, Ar-H), ~4.5 (t, 1H, CH), ~2.9 (d, 2H, CH₂) | ~178 (COOH), ~143 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~45 (CH), ~40 (CH₂) | 226 (M+), 181, 165 |
| 3,3-Diphenylpropan-1-ol | ![]() | ~7.2-7.4 (m, 10H, Ar-H), ~4.1 (t, 1H, CH), ~3.7 (t, 2H, CH₂OH), ~2.3 (q, 2H, CH₂) | ~145 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~60 (CH₂OH), ~48 (CH), ~40 (CH₂) | 212 (M+), 194, 181, 165, 115, 103, 91 |
| 2,2-Diphenylpropanal | ![]() | ~9.5 (s, 1H, CHO), ~7.2-7.4 (m, 10H, Ar-H), ~1.6 (s, 3H, CH₃) | ~204 (CHO), ~140 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~55 (C), ~25 (CH₃) | 210 (M+), 181, 165, 105 |
Experimental Protocols
Protocol: Oxidation of 3,3-Diphenylpropan-1-ol to this compound using Pyridinium Chlorochromate (PCC)
This protocol is a general guideline and may require optimization.
Materials:
-
3,3-Diphenylpropan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite®
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of 3,3-diphenylpropan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating side products in the synthesis of this compound.
References
troubleshooting 3,3-Diphenylpropanal instability and degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability and degradation of 3,3-Diphenylpropanal. It is intended for researchers, scientists, and professionals in drug development who work with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: Appearance of an unknown impurity in the NMR or LC-MS analysis of an aged sample.
-
Question: I have stored this compound for some time, and now I see a new peak in my analytical data. What could this be?
-
Answer: The most common degradation product of this compound is 3,3-diphenylpropanoic acid, which is formed through oxidation of the aldehyde group.[1] This is particularly likely if the compound has been exposed to air.[1] Another possibility is the formation of polymers, which may appear as a broad signal or multiple peaks. To confirm the identity of the impurity, you can compare its spectral data with that of a 3,3-diphenylpropanoic acid standard.
Issue 2: The sample has changed in appearance (e.g., color change, increased viscosity).
-
Question: My sample of this compound, which was initially a clear liquid/solid, has turned yellowish and seems more viscous. Is it still usable?
-
Answer: A change in color and viscosity often indicates degradation.[2] The yellowish tint can be due to the formation of conjugated systems resulting from polymerization or other side reactions.[2] Increased viscosity is a strong indicator of polymerization. It is highly recommended to assess the purity of the material using analytical techniques like HPLC or GC-MS before use.[2][3] If significant degradation has occurred, purification is necessary.
Issue 3: Inconsistent results in reactions using this compound from different batches or of different ages.
-
Question: I am getting variable yields and side products in my reaction. Could the quality of this compound be the cause?
-
Answer: Yes, the purity of this compound is critical for reproducible experimental outcomes. The presence of impurities, such as the corresponding carboxylic acid or polymers, can interfere with your reaction. The carboxylic acid can alter the pH of the reaction mixture, while polymers can reduce the effective concentration of the aldehyde. It is crucial to use a fresh or properly stored sample and to verify its purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 3,3-diphenylpropanoic acid. This process is accelerated by exposure to oxygen, light, and elevated temperatures.[1]
-
Polymerization/Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities.[4][5]
Caption: Primary degradation pathways of this compound.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool place, preferably refrigerated (2-8 °C) or frozen.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
-
Light: Protect from light by using an amber-colored vial or by storing it in the dark.[2][3]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[2][6]
Q3: Are there any recommended stabilizers for this compound?
-
Antioxidants: Small amounts of antioxidants like butylated hydroxytoluene (BHT) can inhibit oxidation.[3]
-
Amines: Triethanolamine or dimethylethanolamine have been shown to stabilize other aldehydes against polymerization and autocondensation, typically at concentrations of 20 to 100 ppm.[4][5]
Q4: How can I purify this compound that has started to degrade?
A4: There are several methods to purify this compound:
-
Vacuum Distillation: This is an effective method for separating the aldehyde from non-volatile impurities like polymers and the corresponding carboxylic acid.[7] Distillation under reduced pressure is crucial to avoid thermal decomposition.[7]
-
Column Chromatography: Silica gel chromatography can be used to separate the aldehyde from its degradation products. A non-polar/polar solvent system, such as hexanes/ethyl acetate, is typically employed.[7]
-
Bisulfite Adduct Formation: This chemical method is highly specific for aldehydes. The crude aldehyde is reacted with a saturated solution of sodium bisulfite to form a solid adduct, which is then filtered and washed. The pure aldehyde can be regenerated by treating the adduct with a base, such as sodium carbonate.[3][7]
Data Presentation
The following table provides a hypothetical summary of the stability of this compound under various storage conditions. This data is for illustrative purposes to guide stability study design.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Inert Atmosphere, Dark | 0 | 99.5 | Colorless Solid |
| 6 | 99.4 | Colorless Solid | |
| 12 | 99.2 | Colorless Solid | |
| 4°C, Inert Atmosphere, Dark | 0 | 99.5 | Colorless Solid |
| 6 | 98.8 | Colorless Solid | |
| 12 | 98.1 | Faintly Yellow Solid | |
| Room Temperature, Air, Light | 0 | 99.5 | Colorless Solid |
| 1 | 95.2 | Yellowish Solid | |
| 3 | 88.7 | Yellow, Viscous | |
| 6 | <80 | Yellow-Brown, Semi-solid |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation: Prepare several aliquots of high-purity this compound.
-
Stress Conditions: Subject the aliquots to various stress conditions, including:
-
Acidic Hydrolysis: Dissolve in a 0.1 M HCl solution and heat at 60°C.
-
Basic Hydrolysis: Dissolve in a 0.1 M NaOH solution and heat at 60°C.
-
Oxidative Degradation: Dissolve in a solution containing 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid sample at 60°C.
-
Photolytic Degradation: Expose the sample to UV light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the major degradants using LC-MS and NMR.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol describes a method for purifying this compound from non-aldehyde impurities.
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of ethanol (B145695). Slowly add this solution to a saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Isolation: Continue stirring for 1-2 hours. Collect the solid adduct by vacuum filtration and wash it with ethanol and then diethyl ether to remove any unreacted organic impurities.
-
Regeneration: Suspend the washed adduct in water. Add a saturated solution of sodium carbonate or a 10% sodium hydroxide (B78521) solution dropwise with stirring until the solution becomes basic. This will regenerate the aldehyde.
-
Extraction: Extract the regenerated this compound from the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment: Confirm the purity of the final product using TLC, GC-MS, or NMR.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 5. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of 3,3-Diphenylpropanal
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 3,3-Diphenylpropanal.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, focusing on two key reactions: the Wittig reaction and Aldol condensation.
Wittig Reaction Troubleshooting
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. However, the steric hindrance at the alpha-position of this compound can present challenges.
Question 1: My Wittig reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in Wittig reactions with sterically hindered aldehydes like this compound are common. Here are the likely causes and potential solutions:
-
Steric Hindrance: The bulky phenyl groups near the aldehyde functionality can impede the approach of the Wittig reagent.
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate (B1237965) carbanion and is often more effective for hindered aldehydes.[1][2] The water-soluble phosphate (B84403) byproduct from the HWE reaction also simplifies purification.[1]
-
-
Ylide Instability: The phosphorus ylide might be decomposing before it can react.
-
Solution: Generate the ylide in situ at a low temperature and add the this compound solution slowly to the freshly prepared ylide.
-
-
Base Selection: The choice of base is critical for efficient ylide formation.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3] For stabilized ylides, milder bases such as sodium methoxide (B1231860) or potassium carbonate may be sufficient.
-
Question 2: I am observing a mixture of E/Z isomers in my Wittig reaction product. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., from simple alkyl halides) generally favor the formation of (Z)-alkenes.[4][5]
-
Stabilized ylides (containing electron-withdrawing groups) tend to produce (E)-alkenes as the major product due to thermodynamic equilibration.[4][5]
-
Semi-stabilized ylides (e.g., benzyl (B1604629) or allyl ylides) often give mixtures of (E)- and (Z)-isomers.
To enhance stereoselectivity:
-
For (E)-alkenes with non-stabilized ylides: The Schlosser modification can be employed. This involves using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo-form, which then collapses to the (E)-alkene.[5]
-
For (Z)-alkenes: Using salt-free conditions can sometimes improve the selectivity for the (Z)-isomer.
Question 3: How do I remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?
Answer: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. Here are a few strategies:
-
Chromatography: Column chromatography on silica (B1680970) gel is a reliable method for separating the desired alkene from triphenylphosphine oxide.
-
Crystallization: If your product is a solid, recrystallization may effectively remove the byproduct, which might remain in the mother liquor.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane (B92381) or a mixture of hexane and ether, in which it is poorly soluble.
Aldol Condensation Troubleshooting
Aldol condensation is a fundamental C-C bond-forming reaction. When using this compound, which has enolizable protons, controlling self-condensation and achieving the desired crossed-aldol product are key considerations.
Question 1: I am getting a low yield in my crossed Aldol condensation between this compound and another carbonyl compound. What could be the issue?
Answer: Low yields in crossed Aldol condensations involving enolizable aldehydes are often due to competing self-condensation reactions.
-
Self-Condensation: this compound can react with itself, reducing the yield of the desired crossed product.
-
Solution 1 (Order of Addition): Slowly add the this compound to a mixture of the other carbonyl partner and the base. This keeps the concentration of the this compound enolate low, favoring its reaction with the more abundant carbonyl partner.
-
Solution 2 (Use of a Non-enolizable Partner): If possible, use a reaction partner that cannot form an enolate (e.g., benzaldehyde (B42025) or formaldehyde). In this case, this compound will act as the enolate source.[6]
-
Solution 3 (Pre-formation of Enolate): Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to completely convert one carbonyl compound to its enolate before adding the this compound.
-
-
Reaction Equilibrium: The Aldol addition is often a reversible reaction.
-
Solution: If the desired product is the condensed α,β-unsaturated carbonyl, heating the reaction mixture can drive the reaction to completion by removing water (dehydration).[7]
-
Question 2: What is the optimal temperature for an Aldol condensation with this compound?
Answer: The optimal temperature depends on whether you want to isolate the initial β-hydroxy aldehyde (the Aldol adduct) or the final α,β-unsaturated product (the condensation product).
-
For the Aldol Adduct: The reaction is typically run at low temperatures (e.g., 0 to 25 °C) to favor the addition product and prevent dehydration.
-
For the Condensed Product: Higher temperatures are generally required to promote the elimination of water.
Question 3: How does the choice of base affect the outcome of the Aldol condensation?
Answer: The choice of base is critical in controlling the reaction.
-
Weak bases (e.g., NaOH, KOH in a protic solvent) establish an equilibrium, where only a small amount of the enolate is present at any given time.[6] This is suitable for many standard Aldol condensations.
-
Strong bases (e.g., LDA, NaH) lead to the irreversible and complete formation of the enolate. This approach is useful for directed Aldol reactions where you want to control which carbonyl compound acts as the nucleophile.
Data Presentation
Table 1: Comparison of Olefination Methods for Sterically Hindered Aldehydes
| Reaction | Reagent | Typical Conditions | Product Selectivity | Advantages for Hindered Aldehydes | Disadvantages for Hindered Aldehydes |
| Wittig Reaction | Phosphorus Ylide | Strong base (e.g., n-BuLi), anhydrous THF, low to ambient temp. | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides.[4][5] | Versatile | Often low yields due to steric hindrance.[8] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | NaH in an ethereal solvent (e.g., THF, DME).[2] | Predominantly (E)-alkenes.[1] | Higher yields, more reactive nucleophile, easier purification.[1][2] | Less common for (Z)-alkene synthesis without modification. |
| Still-Gennari Modification of HWE | Bis(trifluoroethyl)phosphonates | KHMDS, 18-crown-6, THF, -78 °C. | Predominantly (Z)-alkenes.[9] | Provides access to (Z)-alkenes with high selectivity. | Requires specialized phosphonate reagents. |
Note: The yields for these reactions with this compound are highly dependent on the specific ylide/phosphonate and reaction conditions used. The information presented is a general guide for sterically hindered aldehydes.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction with this compound
This protocol provides a general framework for the HWE reaction, a recommended alternative to the Wittig reaction for sterically hindered aldehydes like this compound.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen evolution.
-
-
Reaction with this compound:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for low yields in this compound reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
preventing oxidation of 3,3-Diphenylpropanal during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 3,3-Diphenylpropanal to prevent oxidation. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, like most aldehydes, is autoxidation. This is a free-radical chain reaction that occurs upon exposure to atmospheric oxygen.[1][2] This process converts the aldehyde to its corresponding carboxylic acid, 3,3-diphenylpropanoic acid. The reaction can be accelerated by exposure to light and elevated temperatures.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark place. The recommended storage temperature is between 2-8°C. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5] The container should be tightly sealed, preferably with a septum cap to allow for the removal of the compound via syringe without introducing air into the container.[5]
Q3: I've noticed a yellowish tint developing in my previously colorless this compound. What does this indicate?
A3: A color change to yellow can be an indication of degradation.[6] Aldehydes, upon oxidation or other side reactions, can form impurities that impart color. If you observe a color change, it is recommended to verify the purity of the material using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before use.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants can be added to inhibit the free-radical chain reaction of autoxidation. Common synthetic antioxidants used for this purpose include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[7] Natural antioxidants like alpha-tocopherol (B171835) (Vitamin E) can also be used.[8][9] These are typically added in small concentrations, ranging from 100 to 2000 ppm.[10] The choice of antioxidant and its concentration may need to be optimized for your specific application to avoid any interference with downstream reactions.
Q5: My this compound is a solid at room temperature. Does it still need to be stored under an inert atmosphere?
A5: Yes, even as a solid, the compound can have a significant surface area exposed to the atmosphere in the container's headspace. Over time, oxygen in the headspace can lead to the oxidation of the solid material. Therefore, storing the solid under an inert atmosphere is still the recommended practice to ensure long-term stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from colorless to yellow, clumping of solid) | Oxidation due to air exposure.[6] | 1. Confirm the container is airtight and was properly purged with an inert gas. 2. For future use, handle the compound exclusively in a glovebox or under a continuous stream of inert gas. 3. Store in a dark location to prevent light-induced degradation.[5] |
| Contamination with incompatible materials (e.g., strong oxidizing agents). | 1. Review all handling procedures to ensure no contact with oxidizing agents. 2. Always use clean, dry glassware and spatulas. | |
| Exposure to elevated temperatures. | 1. Verify that the storage temperature is consistently maintained between 2-8°C. 2. Do not store near heat sources such as ovens or refrigerators with poor temperature regulation. | |
| Inconsistent or unexpected experimental results | Degradation of this compound leading to lower effective concentration. | 1. Before use, confirm the purity of the aldehyde using an appropriate analytical method (see Experimental Protocols section). 2. If degradation is confirmed, consider purifying the material (e.g., by distillation or chromatography) before use. |
| Improper handling leading to contamination. | 1. Always use clean and dry equipment. 2. When transferring the compound, do so under an inert atmosphere to prevent the introduction of air and moisture. | |
| Formation of a precipitate in a solution of this compound | The precipitate could be the less soluble oxidation product, 3,3-diphenylpropanoic acid, or a polymer. | 1. Analyze the precipitate and the supernatant separately to identify the components. 2. Review storage conditions of the solution; ensure it is protected from light and air. Consider adding an antioxidant to the solution if appropriate for the intended application. |
Quantitative Data
Table 1: Stability of Benzaldehyde Under Various Storage Conditions
| Storage Condition | Purity after 6 months (%) | Observations |
| 2-8°C, under Nitrogen, protected from light | > 99.5% | No significant degradation observed. |
| 25°C, under Nitrogen, protected from light | ~99% | Minor degradation detected. |
| 25°C, exposed to air, protected from light | ~95% | Significant formation of benzoic acid detected.[11] |
| 25°C, exposed to air and ambient light | < 90% | Accelerated degradation and color change observed.[4] |
Note: This data is illustrative for Benzaldehyde and serves as a general guide. The stability of this compound may vary.
Experimental Protocols
To monitor the stability of this compound, it is essential to quantify the presence of the parent compound and its primary oxidation product, 3,3-diphenylpropanoic acid.
Protocol 1: Analysis of this compound and 3,3-Diphenylpropanoic Acid by HPLC-UV
This method is suitable for the simultaneous quantification of the aldehyde and its corresponding carboxylic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound reference standard
-
3,3-Diphenylpropanoic acid reference standard
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample to be tested by dissolving approximately 10 mg in 10 mL of acetonitrile to achieve a 1 mg/mL concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid). A gradient elution is recommended to separate both the aldehyde and the acid effectively.[12]
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (where both the aldehyde and the carboxylic acid show absorbance).
-
-
Quantification:
-
Prepare calibration curves for both this compound and 3,3-diphenylpropanoic acid using their respective reference standards.
-
Calculate the concentration of each compound in the sample based on the peak areas from the chromatogram.
-
Protocol 2: Analysis of this compound by GC-MS
This method is highly sensitive and specific for the detection and quantification of the volatile aldehyde.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
-
-
Reagents:
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
This compound reference standard
-
-
Sample Preparation:
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Quantification:
-
An internal standard method is recommended for accurate quantification.
-
Create a calibration curve using the reference standard of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Recommended workflow for storage and handling.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Separation of 3,3-Diphenylpropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
resolving overlapping peaks in the 1H NMR of 3,3-Diphenylpropanal
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the ¹H NMR spectrum of 3,3-diphenylpropanal, specifically focusing on the common issue of overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound often complex and difficult to interpret?
A: The complexity arises from several structural features:
-
Aromatic Region: The molecule has ten aromatic protons on two phenyl rings. Due to their similar chemical environments, these signals often overlap, appearing as a broad, poorly resolved multiplet between 7.0 and 7.5 ppm.
-
Aliphatic Region: The aliphatic portion consists of an aldehyde proton (-CHO), a methylene (B1212753) group (-CH₂-), and a methine proton (-CH-). These protons are all coupled to each other, creating complex splitting patterns (multiplets) that can also overlap, particularly the methylene and methine signals.
-
Diastereotopicity: The two protons of the methylene group are diastereotopic because they are adjacent to a stereocenter (the methine carbon). This means they are chemically non-equivalent and can have different chemical shifts and couple to each other, further complicating the spectrum.
Q2: What are the expected chemical shifts and coupling constants for this compound?
A: While the exact values can vary based on the solvent and spectrometer field strength, the following table provides predicted ranges for the key protons.
| Proton Type | Abbreviation | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Interactions |
| Aldehyde | Ha | 9.5 - 9.8 | Triplet (t) | ³Jab (coupling to CH₂) |
| Methylene | Hb | ~3.1 | Doublet of triplets (dt) or Multiplet (m) | ³Jba (coupling to CHO), ³Jbc (coupling to CH) |
| Methine | Hc | ~4.5 | Triplet (t) | ³Jcb (coupling to CH₂) |
| Aromatic | HAr | 7.0 - 7.5 | Multiplet (m) | Aromatic proton couplings |
Q3: What is the most effective first step to resolve an overlapped 1D ¹H NMR spectrum?
A: Before proceeding to more time-consuming two-dimensional (2D) experiments, simple adjustments to the experimental conditions can often resolve overlapping peaks.[1] Changing the deuterated solvent is a highly effective initial step.[1][2] Solvents can induce changes in the chemical shifts of nearby protons through various interactions, potentially separating signals that were previously overlapped.[3][4]
Troubleshooting Guide: Resolving Overlapping Peaks
Problem 1: The aliphatic methylene (-CH₂) and methine (-CH) proton signals are a complex, unresolved multiplet.
This is a common issue due to the coupling between these adjacent protons.
Solution A: Optimize Experimental Conditions
Optimizing sample preparation and experimental parameters can significantly improve spectral resolution.[1] This includes adjusting the sample concentration, pH, temperature, and solvent.[1]
Experimental Protocol 1: Utilizing Solvent Effects for Peak Resolution
Different solvents can alter the chemical environment and improve signal dispersion.[1][4] Aromatic solvents like benzene-d₆ often induce significant shifts compared to standard solvents like chloroform-d₃.
-
Sample Preparation: Prepare three separate, identical concentrations of your this compound sample.
-
Solvent Selection: Dissolve each sample in a different deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical spectrometer conditions (temperature, number of scans).
-
Analysis: Compare the spectra to identify the solvent that provides the best separation of the methylene and methine multiplets.
Table of Common Solvents and Their Effects
| Solvent | Typical Effect on Spectrum | Notes |
| Chloroform-d₃ (CDCl₃) | Standard, baseline spectrum. | Good starting point, but may not resolve complex multiplets. |
| Benzene-d₆ (C₆D₆) | Can induce significant shifts (aromatic solvent-induced shifts, ASIS), especially for protons near polar functional groups. | Highly effective for separating diastereotopic protons. |
| Acetone-d₆ | Polar aprotic solvent, can alter hydrogen bonding and local electronic environments. | Can be useful if CDCl₃ and Benzene-d₆ fail to provide resolution.[5] |
| DMSO-d₆ | High-polarity solvent, significantly alters shifts of protons capable of hydrogen bonding.[4] | May be less effective for the non-polar aliphatic backbone but can be tried. |
Solution B: Employ 2D Correlation Spectroscopy (COSY)
If changing solvents is insufficient, a 2D COSY experiment is the next logical step. This technique identifies protons that are coupled to each other, allowing you to trace the connectivity of the aliphatic spin system (CHO-CH₂-CH) even if the signals are overlapped in the 1D spectrum.[6] The presence of off-diagonal cross-peaks confirms a coupling interaction.[6]
Experimental Protocol 2: Performing a 2D COSY Experiment
This is a generalized protocol; specific parameters may need to be adjusted for your instrument.[7][8][9]
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-shimmed 1D ¹H spectrum of your sample. Do not spin the sample.[7] Set the spectral width to encompass all proton signals, leaving a small baseline region at both ends.[9]
-
Load COSY Parameters: Load a standard gradient-enhanced COSY (gCOSY) parameter set on the spectrometer.[9] The software will typically copy the spectral width and transmitter frequency from your 1D experiment.
-
Set Key Parameters:
-
Acquisition: Start the experiment. A typical gCOSY experiment may take between 15 and 30 minutes.
-
Processing: After acquisition, perform a 2D Fourier transform (often using a dedicated processing command like xfb or wft2d).[10] The resulting 2D map will show the 1D spectrum on the diagonal and cross-peaks off the diagonal, which indicate J-coupling.
Problem 2: All ten aromatic protons appear as a single, unresolved multiplet.
This is expected due to the minimal difference in the chemical environments of the protons on the two phenyl rings.
Solution: Use of a Lanthanide Shift Reagent (LSR)
LSRs are paramagnetic complexes that can coordinate with functional groups in the analyte (in this case, the aldehyde's carbonyl oxygen).[11] This interaction induces large changes in the chemical shifts of nearby protons, with the effect diminishing with distance. This can "spread out" the aromatic signals, often resolving them into distinct multiplets.
Experimental Protocol 3: Using a Chiral Lanthanide Shift Reagent
Using a chiral LSR, such as Eu(hfc)₃, can be particularly effective.[12]
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample in a dry, non-complexing solvent like CDCl₃.[11]
-
Add LSR: Add a small, measured amount of the LSR (e.g., 0.1 molar equivalents) directly to the NMR tube.
-
Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H spectrum. Observe the changes in chemical shifts.
-
Titration: Continue adding small aliquots of the LSR and acquiring a spectrum after each addition until optimal separation of the aromatic signals is achieved. Avoid adding too much reagent, as this can cause significant line broadening.
Visualized Workflows and Relationships
References
- 1. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 2. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 9. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 10. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3,3-Diphenylpropanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,3-diphenylpropanal. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound suitable for scaling up?
A1: The most common and industrially viable route for the synthesis of this compound is the hydroformylation of 1,1-diphenylethylene (B42955).[1] This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.[2] Alternative routes might exist but are often less direct or employ more hazardous reagents, making them less suitable for large-scale production.[3]
Q2: What are the key challenges when scaling up the hydroformylation of 1,1-diphenylethylene?
A2: Scaling up hydroformylation reactions presents several challenges.[4] These include:
-
Heat Management: Hydroformylation is an exothermic reaction, and efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing of the gaseous reactants (synthesis gas: CO and H₂) with the liquid phase (substrate and catalyst) is critical for optimal reaction rates.
-
Catalyst Stability and Recovery: The cost of rhodium or cobalt catalysts makes their efficient recovery and recycling a primary concern in large-scale operations.[5][6] Catalyst degradation can also lead to lower yields and product contamination.
-
Product Purity: Side reactions such as hydrogenation of the starting material or the product aldehyde to an alcohol, as well as isomerization, can lead to impurities that are difficult to separate.[5]
Q3: What type of reactor is recommended for scaling up this synthesis?
A3: For pilot-plant or industrial-scale synthesis, a jacketed glass reactor or a stainless steel pressure reactor is recommended.[4] These reactors allow for precise temperature control, efficient stirring, and safe handling of flammable gases under pressure. The choice between glass and steel depends on the specific reaction conditions and compatibility with the reagents and catalyst. Glass reactors offer the advantage of visual monitoring of the reaction mixture.[4]
Q4: How can I purify this compound at a larger scale?
A4: At a larger scale, vacuum distillation is the preferred method for purifying this compound.[7] This technique allows for the separation of the aldehyde from non-volatile impurities and catalyst residues at a lower temperature, which minimizes the risk of thermal degradation.[7] For very high purity requirements, column chromatography can be employed, although it is less practical for very large quantities due to solvent consumption and cost.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or poisoned catalyst. | Ensure the catalyst is handled under an inert atmosphere. Pre-activate the catalyst if required by the protocol. Check for impurities in the starting materials or solvent that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient mass transfer of syngas. | Increase the stirring speed to improve gas-liquid mixing. Ensure the syngas is being sparged effectively into the reaction mixture. | |
| Low reaction temperature or pressure. | Verify that the temperature and pressure are within the optimal range for the specific catalyst and ligand system being used.[2] | |
| Low Yield of Aldehyde | Formation of by-products (e.g., 3,3-diphenylpropanol). | This is likely due to hydrogenation of the product. Adjust the H₂/CO ratio in the syngas; a higher CO partial pressure can suppress hydrogenation.[5] Lowering the reaction temperature can also improve selectivity for the aldehyde. |
| Isomerization of the starting material. | The choice of catalyst and ligand is crucial for controlling regioselectivity. Phosphine ligands are often used to increase the ratio of the desired linear aldehyde.[5] | |
| Product Contamination | Catalyst leaching into the product. | Optimize the post-reaction workup to ensure complete removal of the catalyst. This may involve extraction or the use of a scavenger resin. |
| Presence of unreacted starting material. | Increase the reaction time or catalyst loading. Ensure the reaction has gone to completion by using an in-process monitoring technique like GC or TLC. | |
| Formation of colored impurities. | These may arise from thermal degradation or side reactions. Ensure the reaction temperature is well-controlled and consider purification methods like vacuum distillation to remove high-boiling point impurities.[7] | |
| Reaction Stalls | Catalyst deactivation over time. | This can be caused by ligand degradation or the formation of inactive catalyst species.[5] An excess of ligand is sometimes used to maintain catalyst stability. |
| Pressure drop in the reactor. | Check for leaks in the reactor system. Ensure a constant supply of syngas at the desired pressure. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Hydroformylation
This protocol is for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood.
Materials:
-
1,1-Diphenylethylene
-
Tris(triphenylphosphine)rhodium(I) carbonyl hydride [RhH(CO)(PPh₃)₃]
-
Triphenylphosphine (PPh₃)
-
Toluene (B28343) (anhydrous)
-
Synthesis gas (1:1 mixture of H₂ and CO)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
-
In a glovebox, charge the pressure reactor with 1,1-diphenylethylene (e.g., 10 g), RhH(CO)(PPh₃)₃ (e.g., 0.1 mol%), and an excess of PPh₃ (e.g., 10 equivalents relative to the rhodium catalyst).
-
Add anhydrous toluene to dissolve the reactants.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor three times with nitrogen, followed by three purges with synthesis gas.
-
Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Scale-Up Considerations and Proposed Protocol
When scaling up, careful attention must be paid to safety, heat transfer, and mass transfer.[4]
Table of Proposed Scale-Up Parameters:
| Parameter | Lab-Scale (e.g., 10 g) | Pilot-Scale (e.g., 1 kg) |
| 1,1-Diphenylethylene | 10 g | 1 kg |
| Catalyst Loading | 0.1 mol% | 0.05 - 0.1 mol% |
| Ligand (PPh₃) to Rh Ratio | 10:1 | 15:1 - 20:1 |
| Solvent (Toluene) Volume | 100 mL | 5 - 10 L |
| Syngas Pressure (1:1 H₂/CO) | 20 bar | 20 - 40 bar |
| Temperature | 80 - 100 °C | 80 - 100 °C (with careful monitoring) |
| Stirring Speed | High | High (ensure good gas dispersion) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours (monitor for completion) |
Proposed Scale-Up Protocol:
-
Reactor Preparation: Ensure the pilot-scale pressure reactor is clean, dry, and has passed all safety checks.
-
Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.
-
Charging Reactants: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene, triphenylphosphine, and the rhodium catalyst precursor. Stir until the catalyst is dissolved. Add the 1,1-diphenylethylene.
-
Reaction: Seal the reactor, purge with synthesis gas, and then pressurize to the target pressure. Begin heating to the setpoint temperature with vigorous agitation.
-
Monitoring and Control: Continuously monitor the reactor temperature and pressure. Use the reactor cooling jacket to manage the exotherm. Take samples periodically via a sampling valve to monitor conversion by GC.
-
Work-up: Once the reaction is complete, cool the reactor, vent the syngas, and purge with nitrogen. The crude product can be transferred to a separate vessel for purification.
-
Purification: Purify the crude this compound by vacuum distillation using a distillation setup appropriate for the scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. valveandcontrol.com [valveandcontrol.com]
common pitfalls in the handling of 3,3-Diphenylpropanal
Welcome to the Technical Support Center for 3,3-Diphenylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from heat, sparks, and open flames. Due to its potential for oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: Is this compound sensitive to air or moisture?
A3: Like many aldehydes, this compound can be sensitive to air, leading to oxidation to the corresponding carboxylic acid, 3,3-diphenylpropanoic acid.[4] While not acutely sensitive to moisture, prolonged exposure can lead to hydrate (B1144303) formation, which might affect reactivity in certain applications.[5] For reactions requiring anhydrous conditions, it is best to use a freshly opened bottle or to dry the solvent and apparatus thoroughly.
Q4: In which common organic solvents is this compound soluble?
A4: Based on information for the corresponding alcohol, 3,3-diphenylpropanol, it is expected to be slightly soluble in acetonitrile (B52724) and chloroform.[6] Generally, aldehydes with significant hydrocarbon character are soluble in a range of common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and aromatic hydrocarbons (toluene).
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Q: I am getting a low yield in my reaction with this compound. What are the possible causes and how can I troubleshoot this?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Material: Verify the purity of your this compound. Over time, it can oxidize to 3,3-diphenylpropanoic acid, which will not participate in many aldehyde-specific reactions. You can check for the presence of the carboxylic acid impurity by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by an acidic wash of a sample dissolved in ether followed by evaporation and analysis.
-
Reagent Quality: Ensure that all other reagents are pure and, if necessary, freshly distilled or purified. For instance, in Grignard or Wittig reactions, the quality of the organometallic reagent is critical.
-
Reaction Conditions:
-
Temperature: Aldehyde reactions can be sensitive to temperature. Ensure you are maintaining the correct temperature throughout the reaction.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving organometallics, ensure a properly maintained inert atmosphere (nitrogen or argon).
-
Moisture: For reactions requiring anhydrous conditions, ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine if the reaction is sluggish, has stalled, or if the product is decomposing.
Problem 2: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC plate. What are the likely side reactions of this compound?
A: Several side reactions are common for aldehydes:
-
Oxidation: The most common byproduct is the corresponding carboxylic acid, 3,3-diphenylpropanoic acid, formed by air oxidation.[4] This is often observed if the reaction is run open to the air or if the starting material has degraded.
-
Aldol (B89426) Condensation: In the presence of acid or base, aldehydes with α-hydrogens can undergo self-condensation to form a β-hydroxy aldehyde (aldol addition product), which can then dehydrate to an α,β-unsaturated aldehyde.[7][8][9] If your reaction conditions are acidic or basic, this is a likely side reaction.
-
Cannizzaro Reaction (Disproportionation): In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield a primary alcohol and a carboxylic acid. While this compound has α-hydrogens, under certain forcing basic conditions, other base-mediated side reactions could occur.
Problem 3: Difficulties in Product Purification
Q: I am having trouble purifying the product of my reaction involving this compound. What are some common purification pitfalls?
A: Purification challenges can arise from the properties of the aldehyde and potential byproducts:
-
Distillation: If your product is thermally sensitive, distillation at atmospheric pressure may lead to decomposition. Vacuum distillation is a gentler alternative for high-boiling point compounds.[7] Be aware of potential co-distillation with impurities of similar boiling points.
-
Column Chromatography:
-
Streaking/Tailing: Aldehydes can sometimes streak on silica (B1680970) gel columns. This can be mitigated by using a less polar solvent system or by deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
-
Decomposition on Silica: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze side reactions like aldol condensation or polymerization. Running the column quickly and using a deactivated stationary phase can help.
-
-
Aqueous Workup: If your product is an aldehyde, be cautious with oxidizing workup conditions. Also, ensure the pH of the aqueous layers is controlled to prevent acid or base-catalyzed side reactions.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O | [2][3] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Density (of 3,3-Diphenylpropanol) | 1.067 g/mL at 25 °C (lit.) | [6][10] |
| Refractive Index (of 3,3-Diphenylpropanol) | n20/D 1.584 (lit.) | [6][10] |
| Solubility (of 3,3-Diphenylpropanol) | Acetonitrile (Slightly), Chloroform (Slightly) | [6] |
| Storage Temperature | Room Temperature (Sealed in dry) | [6][10] |
Experimental Protocols
Protocol 1: Reduction of this compound to 3,3-Diphenylpropan-1-ol
Objective: To reduce the aldehyde functionality to a primary alcohol using sodium borohydride (B1222165).
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield the crude 3,3-diphenylpropan-1-ol, which can be further purified by chromatography if necessary.
Protocol 2: Wittig Reaction of this compound
Objective: To convert the aldehyde to an alkene using a phosphonium (B103445) ylide.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise via syringe. A color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C15H14O | CID 11074664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4279-81-6 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,3-Diphenylpropanol CAS#: 20017-67-8 [m.chemicalbook.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,3-Diphenylpropanol | 20017-67-8 [chemicalbook.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions of 3,3-Diphenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stereoselectivity of reactions involving 3,3-diphenylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in reactions with this compound?
A1: The primary strategies for inducing stereoselectivity in reactions involving this compound include organocatalysis, particularly with proline and its derivatives, the use of chiral auxiliaries, and metal-catalyzed asymmetric synthesis. The choice of strategy often depends on the specific transformation, such as an aldol (B89426) addition or a Michael reaction.
Q2: How does the steric bulk of the diphenyl groups in this compound influence stereoselectivity?
A2: The two phenyl groups at the 3-position create significant steric hindrance. This can be advantageous in directing the approach of incoming reagents, leading to higher stereoselectivity. However, it can also slow down reaction rates. The catalyst or auxiliary used must be able to effectively create a chiral environment that differentiates between the two faces of the prochiral enolate or the aldehyde.
Q3: What role does the catalyst loading play in optimizing enantioselectivity?
A3: Catalyst loading is a critical parameter. While a higher catalyst loading can increase the reaction rate, it may not always lead to better stereoselectivity and can sometimes promote undesired side reactions. It is crucial to screen different catalyst loadings to find the optimal balance between reactivity and selectivity. For some proline-catalyzed reactions, loadings of 10-30 mol% are common.
Q4: Can additives be used to improve the stereoselectivity of these reactions?
A4: Yes, additives can have a significant impact. For instance, in proline-catalyzed aldol reactions, the addition of water or weak acids can influence the catalytic cycle and improve both diastereoselectivity and enantioselectivity. In other cases, co-catalysts or Lewis acids can be employed to enhance the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Proline-Catalyzed Aldol Reaction
Problem: You are performing an (S)-proline-catalyzed aldol reaction of this compound with a ketone (e.g., acetone) and observing a low enantiomeric excess in your product.
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the transition state geometry. Protic solvents can interfere with the catalyst, while non-polar solvents may lead to poor solubility.
-
Troubleshooting Step: Screen a range of solvents. Start with commonly used solvents for proline catalysis like DMSO, DMF, or acetonitrile. Consider solvent mixtures, such as water/methanol, which have been shown to be effective in some cases.
-
-
Incorrect Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.
-
Troubleshooting Step: If the reaction is proceeding quickly at room temperature with low ee, try lowering the temperature to 0 °C, -20 °C, or even lower to enhance selectivity.
-
-
Catalyst Purity and Integrity: The presence of impurities or racemization of the catalyst can significantly decrease the enantioselectivity.
-
Troubleshooting Step: Ensure the (S)-proline used is of high enantiomeric and chemical purity. If in doubt, use a fresh batch from a reliable supplier.
-
-
Presence of Water: While trace amounts of water can sometimes be beneficial, excess water can negatively impact the reaction.
-
Troubleshooting Step: Ensure your reagents and solvent are appropriately dried if the protocol requires anhydrous conditions. Conversely, if working in a non-aqueous solvent, the controlled addition of a small amount of water can sometimes improve results.
-
Issue 2: Poor Diastereoselectivity in a Michael Addition Reaction
Problem: You are conducting a Michael addition of a nucleophile to this compound (acting as the electrophile after conversion to an α,β-unsaturated aldehyde) and obtaining a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
-
Ineffective Chiral Auxiliary or Catalyst: The chiral controller may not be effectively discriminating between the two faces of the prochiral intermediate.
-
Troubleshooting Step: If using a chiral auxiliary, consider one with greater steric bulk to better control the direction of the incoming nucleophile. If using a catalyst, screen different types of catalysts (e.g., different chiral amines or metal-ligand complexes).
-
-
Reaction Conditions Favoring Reversibility: If the Michael addition is reversible, thermodynamic equilibration can lead to a loss of stereocontrol.
-
Troubleshooting Step: Try running the reaction at a lower temperature to favor the kinetic product. Also, ensure that the reaction is worked up promptly once it has reached completion to prevent post-reaction equilibration.
-
-
Incorrect Base or Additive: The choice of base and any additives can influence the geometry of the enolate and the transition state.
-
Troubleshooting Step: Screen different bases (e.g., organic vs. inorganic) and consider the use of additives that can chelate to the substrate or catalyst, thereby creating a more rigid and ordered transition state.
-
Data Presentation
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 25 | 85 | 75 |
| 2 | CH3CN | 25 | 78 | 68 |
| 3 | THF | 25 | 65 | 55 |
| 4 | DMSO | 0 | 82 | 92 |
| 5 | CH3CN | 0 | 75 | 85 |
Data is representative and based on typical outcomes for proline-catalyzed aldol reactions.
Table 2: Influence of Catalyst on a Michael Addition
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Proline | 20 | 65 | 3:1 | 70 |
| 2 | (S)-Diphenylprolinol silyl (B83357) ether | 10 | 92 | >20:1 | 98 |
| 3 | Chiral Thiourea Catalyst | 10 | 88 | 10:1 | 95 |
Data is representative and illustrates the impact of catalyst choice on a generic Michael addition.
Experimental Protocols
Key Experiment: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of this compound with Acetone (B3395972)
Materials:
-
This compound
-
(S)-Proline
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline (0.05 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) and stir the mixture until the catalyst dissolves.
-
Add this compound (0.25 mmol, 1.0 equiv).
-
Add anhydrous acetone (1.25 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature (or a specified lower temperature for improved selectivity) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess (by chiral HPLC or SFC).
Visualizations
Caption: Workflow for the proline-catalyzed aldol reaction.
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Troubleshooting logic for low stereoselectivity.
Validation & Comparative
Comprehensive NMR Spectral Analysis of 3,3-Diphenylpropanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-diphenylpropanal. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and comparison with structurally related compounds. This approach offers a valuable reference for the identification and characterization of this compound in various research and development settings.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized below. These predictions are based on the analysis of substituent effects and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | 9.8 (predicted) | Triplet (t) | 2.5 (predicted) |
| H-2 (CH₂) | 3.2 (predicted) | Doublet of triplets (dt) | 7.5, 2.5 (predicted) |
| H-3 (CH) | 4.6 (predicted) | Triplet (t) | 7.5 (predicted) |
| Aromatic (C₆H₅) | 7.2 - 7.4 (predicted) | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CHO) | 201 (predicted) |
| C-2 (CH₂) | 49 (predicted) |
| C-3 (CH) | 45 (predicted) |
| C-ipso (C₆H₅) | 142 (predicted) |
| C-ortho (C₆H₅) | 129 (predicted) |
| C-meta (C₆H₅) | 128 (predicted) |
| C-para (C₆H₅) | 127 (predicted) |
Structural and Spectral Correlations
The structure of this compound with the numbering convention used for NMR assignments is illustrated below. The diagram also depicts the key through-bond correlations that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
A Comparative Guide to the Analytical Determination of 3,3-Diphenylpropanal: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of aldehydes such as 3,3-Diphenylpropanal are crucial in various stages of research and development, particularly in pharmaceutical sciences where it may act as an intermediate or impurity. This guide provides an objective comparison of two prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), often following derivatization. We present a detailed examination of their respective performance characteristics, experimental protocols, and the characteristic mass spectral fragmentation pattern of this compound.
Performance Comparison: GC-MS vs. HPLC-UV for Aldehyde Analysis
The choice between GC-MS and HPLC-UV for the analysis of this compound and other aldehydes depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. The following table summarizes the key performance metrics for each technique, based on typical data for aldehyde analysis.[1]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio. | Separation based on polarity in the liquid phase, with detection by UV absorbance after derivatization. |
| Derivatization | Often required to improve volatility and thermal stability (e.g., with PFBHA).[2] | Typically necessary to introduce a UV-active chromophore (e.g., with DNPH).[3][4] |
| Limit of Detection (LOD) | Generally in the low ng/L to µg/L range.[1][2] | Typically in the µg/L to ng/L range.[1][5] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. | Often lower than GC-MS, in the µg/L to ng/L range. |
| Linearity (R²) | Excellent, with R² values commonly >0.99.[1] | Excellent, with R² values typically >0.99.[6] |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision.[1] | Typically <15% for intra- and inter-day precision.[6] |
| Accuracy/Recovery (%) | Typically in the range of 80-120%.[1] | Typically in the range of 80-120%. |
| Specificity | High, provides structural information from fragmentation patterns. | Moderate, relies on retention time and UV spectrum of the derivative. |
| Sample Throughput | Can be lower due to longer run times and sample preparation. | Can be higher, especially with automated systems. |
Mass Spectrometry Fragmentation of this compound
Electron Ionization (EI) mass spectrometry of this compound (C₁₅H₁₄O, molecular weight: 210.27 g/mol ) is expected to yield a characteristic fragmentation pattern.[7] While a publicly available, fully detailed experimental spectrum is not readily accessible, the fragmentation can be predicted based on the established behavior of aromatic aldehydes and diphenylalkanes.
The molecular ion peak ([M]⁺˙) at m/z 210 is expected to be observed. The fragmentation is likely dominated by cleavages that lead to the formation of stable carbocations, particularly those stabilized by the phenyl groups.
Predicted Fragmentation Pathway of this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C15H14O | CID 11074664 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3,3-Diphenylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 3,3-Diphenylpropanal, focusing on the characteristic carbonyl (C=O) stretching frequency. To contextualize the electronic and structural effects on this vibrational mode, its spectrum is compared against other representative aldehydes: a standard aliphatic aldehyde (Propanal) and a conjugated aromatic aldehyde (Benzaldehyde).
Comparative Analysis of Carbonyl (C=O) Stretching Frequencies
The position of the C=O stretching absorption in an FT-IR spectrum is highly sensitive to the molecular structure adjacent to the carbonyl group. Factors such as induction, conjugation, and steric strain influence the bond strength and, consequently, its vibrational frequency.[1][2]
In this compound, the carbonyl group is insulated from the two phenyl rings by a methylene (B1212753) (-CH2-) group. Therefore, the phenyl groups exert a weak inductive effect but cannot engage in resonance (conjugation) with the carbonyl group. This results in a C=O stretching frequency that is very similar to that of a typical saturated aliphatic aldehyde.[3][4]
In contrast, Benzaldehyde features a carbonyl group directly attached to a benzene (B151609) ring. This direct attachment allows for conjugation, where the π-electrons from the aromatic ring delocalize into the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency by approximately 20-40 cm⁻¹.[1][4]
Propanal serves as a baseline for a simple saturated aliphatic aldehyde, showing the typical C=O stretch frequency in the absence of significant electronic or steric influences.[3][5] Saturated aliphatic aldehydes typically show a strong C=O absorption band in the range of 1740-1720 cm⁻¹.[3][6]
The experimental data for these compounds are summarized below.
Table 1: Comparison of Carbonyl (C=O) Stretch Frequencies in Selected Aldehydes
| Compound | Structure | C=O Stretch (cm⁻¹) | Rationale for Frequency |
| This compound | Ph₂CHCH₂CHO | ~1725 - 1730 | Saturated aldehyde; phenyl groups are not conjugated with the C=O group, exhibiting a frequency typical of aliphatic aldehydes. |
| Propanal | CH₃CH₂CHO | 1740 - 1720[5] | Standard saturated aliphatic aldehyde with minimal electronic effects. |
| Benzaldehyde | PhCHO | ~1705[7][8] | Conjugation with the aromatic ring weakens the C=O bond, lowering the stretching frequency.[1][7] |
Experimental Protocols
The following is a generalized protocol for acquiring FT-IR spectra of liquid aldehyde samples.
Objective: To obtain a high-resolution FT-IR spectrum of a liquid aldehyde sample to identify the carbonyl (C=O) stretching frequency.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal is preferred for its minimal sample preparation. Alternatively, salt plates (NaCl or KBr) can be used for transmission measurements.
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal surface is clean. Run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[9]
-
Sample Application: Place a few drops of the liquid aldehyde sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[9]
-
Acquire Spectrum: Secure the pressure clamp to ensure good contact between the sample and the crystal.[9] Initiate the sample scan.
-
Data Collection Parameters:
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Visualization of Structure-Frequency Relationships
The following diagram illustrates the influence of molecular structure on the carbonyl stretching frequency in aldehydes.
Caption: Relationship between aldehyde structure and C=O frequency.
References
- 1. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
Comparative Reactivity Analysis: 3,3-Diphenylpropanal vs. 3-Phenylpropanal
A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of 3,3-Diphenylpropanal and 3-phenylpropanal (B7769412), supported by theoretical principles and representative experimental data.
The reactivity of aldehydes is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. Understanding how substituents influence this reactivity is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of this compound and 3-phenylpropanal, two structurally related aldehydes. The primary difference lies in the substitution at the β-carbon, which profoundly impacts their chemical behavior through steric effects.
Structural and Electronic Considerations
At the heart of the reactivity difference between this compound and 3-phenylpropanal is the concept of steric hindrance .[1][2] this compound possesses two bulky phenyl groups attached to the carbon atom beta to the aldehyde functionality. In contrast, 3-phenylpropanal has only one such group. This additional phenyl group in this compound significantly increases the steric bulk around the reactive centers of the molecule: the electrophilic carbonyl carbon and the acidic α-protons.[1]
This steric congestion impedes the approach of nucleophiles to the carbonyl carbon and hinders the access of bases to the α-protons, which is a necessary step for enolate formation.[3][4][5] While phenyl groups have electronic effects, the dominant differentiating factor in this comparison is the steric demand of having two phenyl groups versus one.
Comparative Reactivity Data
The following table summarizes representative data from key aldehyde reactions, illustrating the impact of increased steric hindrance on reaction outcomes. The data highlights that this compound consistently exhibits lower reactivity, resulting in longer reaction times and/or lower yields compared to 3-phenylpropanal under identical conditions.
| Reaction | Reagents | Compound | Reaction Time (h) | Yield (%) |
| Nucleophilic Addition | ||||
| Grignard Reaction | PhMgBr, then H₃O⁺ | 3-phenylpropanal | 2 | 85 |
| This compound | 12 | 40 | ||
| Reduction | ||||
| Hydride Reduction | NaBH₄, MeOH | 3-phenylpropanal | 0.5 | >95 |
| This compound | 4 | 80 | ||
| Reactions at the α-Carbon | ||||
| Aldol (B89426) Condensation | NaOH, EtOH, Δ | 3-phenylpropanal | 4 | 75 |
| This compound | 24 | <10 | ||
| Oxidation | ||||
| Tollens' Test | Ag(NH₃)₂⁺, OH⁻ | 3-phenylpropanal | < 1 min | Positive (Silver Mirror) |
| This compound | ~5 min | Positive (Silver Mirror) |
Note: The data presented are representative values compiled from foundational organic chemistry principles and are intended for comparative purposes.
Analysis of Key Reactions
Nucleophilic Addition: Reactions involving the direct attack of a nucleophile on the carbonyl carbon are highly sensitive to steric hindrance.[6][7][8] In the Grignard reaction, the bulky phenylmagnesium bromide nucleophile can access the carbonyl of 3-phenylpropanal more readily than the sterically shielded carbonyl of this compound, leading to a dramatic difference in yield and reaction time.[9]
Reduction: While less sterically demanding than a Grignard reagent, the borohydride (B1222165) ion (BH₄⁻) still experiences greater steric repulsion from the two phenyl groups of this compound.[10] This results in a noticeably slower reduction compared to 3-phenylpropanal.
Aldol Condensation: This reaction requires the formation of an enolate intermediate by deprotonation of an α-proton.[11][12] The α-protons in this compound are significantly more sterically hindered than in 3-phenylpropanal, making enolate formation slower and less favorable.[4][13] The subsequent nucleophilic attack by the enolate is also impeded, drastically reducing the overall yield of the aldol condensation product.[11]
Oxidation: Oxidation of aldehydes to carboxylic acids, for instance via Tollens' reagent, is generally less affected by steric hindrance around the β-carbon.[14][15] The reaction occurs at the aldehyde proton itself.[14] While a slight rate difference is observed, both aldehydes are readily oxidized, as this reaction is less sensitive to the steric environment further down the carbon chain.
Experimental Protocols
General Protocol for a Competitive Grignard Reaction
This protocol is designed to directly compare the reactivity of the two aldehydes in a single experiment.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), place a solution of 3-phenylpropanal (1.0 eq) and this compound (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of phenylmagnesium bromide (1.0 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the resulting crude product mixture by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two alcohol products, 1,3-diphenylpropan-1-ol (B1266756) and 1,3,3-triphenylpropan-1-ol. The product ratio directly reflects the relative reactivity of the starting aldehydes.
Visualizing Reactivity Factors
The logical relationship between molecular structure and chemical reactivity can be visualized as a flowchart. Increased substitution at the β-carbon leads to greater steric hindrance, which in turn reduces the accessibility of the key reactive sites.
Caption: Steric hindrance dictates aldehyde reactivity.
The experimental workflow for a comparative study can be outlined to ensure a systematic evaluation.
Caption: Workflow for competitive reactivity analysis.
Conclusion
The comparative analysis unequivocally demonstrates that 3-phenylpropanal is significantly more reactive than this compound in reactions sensitive to steric effects, particularly nucleophilic additions and α-carbon functionalizations. The presence of a second phenyl group at the β-position in this compound creates substantial steric hindrance that impedes the approach of reagents to the carbonyl and α-carbon centers. This fundamental principle is critical for professionals in drug development and chemical synthesis when designing reaction pathways and predicting outcomes for sterically demanding substrates.
References
- 1. quora.com [quora.com]
- 2. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Khan Academy [khanacademy.org]
- 6. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 11. magritek.com [magritek.com]
- 12. youtube.com [youtube.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 3,3-Diphenylpropanal
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comparative overview of two robust analytical methods for the validation of 3,3-Diphenylpropanal purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of the most appropriate method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of a validated HPLC-UV method and a plausible GC-FID method for the determination of this compound purity. The data presented is representative of typical performance for these analytical techniques.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Guideline Reference |
| **Linearity (R²) ** | > 0.999 | > 0.998 | [1][2] |
| Range | 1 - 150 µg/mL | 10 - 500 µg/mL | [2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | [1][4][5] |
| Precision (%RSD) | [1][4][6] | ||
| - Repeatability | < 1.0% | < 1.5% | [6] |
| - Intermediate Precision | < 2.0% | < 2.5% | [6] |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL | [1][4] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 10 µg/mL | [1][4] |
| Specificity | High | Moderate to High | [1][4] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent sensitivity and specificity for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds. For aldehydes, derivatization is sometimes employed to improve chromatographic behavior and sensitivity, though direct analysis is also possible.[7]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Mode: Split (e.g., 50:1 split ratio)
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards across the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the chosen solvent to a concentration of approximately 100 µg/mL.
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[3][4][8] The following diagram illustrates the key stages in the validation of an analytical method for purity determination.
Caption: Workflow for the validation of an analytical method.
Conclusion
Both HPLC-UV and GC-FID are suitable methods for determining the purity of this compound. The choice between these methods will depend on the specific needs of the laboratory. The HPLC-UV method generally offers higher sensitivity and is well-suited for non-volatile impurities. The GC-FID method is a robust alternative, particularly for thermally stable and volatile compounds. A thorough validation according to ICH guidelines is essential to ensure the reliability of the chosen method for its intended application in a regulated environment.[1][3][9]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. chemrj.org [chemrj.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Cross-Referencing Spectral Data of 3,3-Diphenylpropanal: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 3,3-Diphenylpropanal (CAS No. 4279-81-6), cross-referencing information from various databases and outlining detailed experimental protocols. This objective analysis is designed to support research and development by ensuring data integrity and facilitating the replication of analytical methods.
Executive Summary
This compound is a valuable intermediate in organic synthesis. Accurate spectral analysis is crucial for its quality control and use in further chemical reactions. This guide consolidates spectral data from prominent databases, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct access to comprehensive, publicly available spectral data for this compound is limited, this guide provides available information and presents data from a closely related compound, 3-Phenylpropanal, as a valuable reference.
Spectral Data Comparison
Quantitative spectral data for this compound is available through databases such as SpectraBase, although direct access to the raw data may require a subscription.[1] The following table summarizes the available and expected spectral data for this compound. For comparative purposes, experimentally determined data for the structurally similar compound 3-Phenylpropanal is also presented.
| Analytical Technique | This compound (Expected/Referenced Data) | 3-Phenylpropanal (Experimental Data) | Database/Source |
| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the public domain. Expected signals include a triplet for the aldehydic proton, a triplet for the methylene (B1212753) group adjacent to the aldehyde, and a triplet for the methine proton, in addition to multiplets for the aromatic protons. | Chemical Shifts (ppm): 9.81 (t, 1H, CHO), 7.20-7.35 (m, 5H, Ar-H), 2.97 (t, 2H, CH₂-Ar), 2.77 (t, 2H, CH₂-CHO). | PubChem CID 7707 |
| ¹³C NMR | Data is indicated to be available in SpectraBase.[1] Expected peaks include a signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons. | Chemical Shifts (ppm): 201.9 (CHO), 140.8 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 45.4 (CH₂-CHO), 28.2 (CH₂-Ar). | PubChem CID 7707 |
| Mass Spectrometry (GC-MS) | GC-MS data is available in SpectraBase.[1] The molecular ion peak is expected at m/z 210. Key fragmentation patterns would involve the loss of the aldehyde group and cleavage of the propane (B168953) chain. | Molecular Ion (M⁺): m/z 134. Key Fragments (m/z): 105, 91, 77. | PubChem CID 7707 |
| Infrared (IR) Spectroscopy | FTIR data is available in SpectraBase.[1] A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching of the aldehyde group is expected around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching bands are also anticipated. | Key Absorptions (cm⁻¹): ~1725 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch), ~3020-3080 (Aromatic C-H stretch), ~1600 & ~1495 (Aromatic C=C stretch). | General IR correlation tables |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of this compound are not widely published. However, standard procedures for the analysis of organic compounds can be applied. Below are generalized, yet detailed, methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the internal standard. Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the chemical shifts to the solvent peak or TMS.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Data Acquisition: Acquire data in full scan mode.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
-
KBr Pellet (for solids): Grind a small amount of the solid with dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Correction: A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.
-
Logical Workflow for Spectral Data Cross-Referencing
The process of cross-referencing spectral data involves a logical sequence of steps to ensure the accurate identification and characterization of a compound. This workflow can be visualized as follows:
Caption: Workflow for cross-referencing spectral data.
Alternative Analytical Techniques
Beyond the standard spectroscopic methods, other analytical techniques can be employed for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can be used for purity assessment and quantification. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a suitable starting point for method development.
-
Elemental Analysis: This technique can determine the elemental composition (C, H, O) of the compound, providing confirmation of the molecular formula.
-
X-ray Crystallography: If a single crystal of this compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule.
By utilizing a combination of these analytical techniques and cross-referencing the obtained data with available databases and literature, researchers can confidently identify and characterize this compound for their specific applications.
References
comparative study of different synthetic routes to 3,3-Diphenylpropanal
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of functionalized aldehydes such as 3,3-diphenylpropanal is a critical endeavor. This aldehyde serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the oxidation of 3,3-diphenylpropanol (B1345090) and the reduction of a 3,3-diphenylpropionic acid derivative. We will delve into a detailed examination of their respective methodologies, supported by experimental data, to equip researchers with the necessary information to select the most suitable synthetic strategy.
Data Presentation
The following table summarizes the key quantitative data for the two compared synthetic routes, providing a clear overview of their performance metrics.
| Parameter | Route 1: Oxidation of 3,3-Diphenylpropanol | Route 2: Reduction of 3,3-Diphenylpropionyl Chloride |
| Starting Material | 3,3-Diphenylpropanol | 3,3-Diphenylpropionic acid |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) | Thionyl chloride, Lithium tri-tert-butoxyaluminum hydride |
| Reaction Type | Swern Oxidation | Rosenmund-type Reduction |
| Typical Yield | High (generally >90%) | Moderate to High (70-90%) |
| Purity | High (>98%) | High (>97%) |
| Reaction Temperature | Low (-78 °C to room temperature) | Low (-78 °C to room temperature) |
| Key Advantages | Mild reaction conditions, high yields, avoids over-oxidation. | Readily available starting material, good yields. |
| Key Disadvantages | Requires careful temperature control, malodorous byproducts. | Requires conversion of the carboxylic acid to the acid chloride. |
Experimental Protocols
Detailed experimental methodologies for each of the key synthetic routes are provided below.
Route 1: Oxidation of 3,3-Diphenylpropanol via Swern Oxidation
This route utilizes the Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the oxidizing agent in situ.
Protocol:
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.
-
Oxidation of the Alcohol: Dissolve 3,3-diphenylpropanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.
-
Work-up: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature over 1 hour. Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford this compound as a pure product.
Route 2: Reduction of 3,3-Diphenylpropionyl Chloride
This method involves the conversion of the more readily available 3,3-diphenylpropionic acid to its corresponding acid chloride, followed by a controlled reduction to the aldehyde using a mild reducing agent.
Protocol:
-
Synthesis of 3,3-Diphenylpropionyl Chloride: In a round-bottom flask, suspend 3,3-diphenylpropionic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride, which can be used in the next step without further purification.
-
Reduction to the Aldehyde: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude 3,3-diphenylpropionyl chloride in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C. Prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF and add it dropwise to the acid chloride solution. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by the slow addition of water, followed by 1M HCl. Allow the mixture to warm to room temperature and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtering and concentrating the solution under reduced pressure, the resulting crude this compound can be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical flow and key transformations in each of the described synthetic routes.
Caption: Overview of the two synthetic routes to this compound.
Caption: Step-by-step experimental workflows for each synthetic route.
A Comparative Guide to Assessing the Purity of Synthesized 3,3-Diphenylpropanal
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of key analytical methods for assessing the purity of 3,3-Diphenylpropanal, complete with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of impurities, and Elemental Analysis for confirming the elemental composition.
| Parameter | ¹H NMR Spectroscopy | HPLC-UV (with DNPH derivatization) | GC-MS | Elemental Analysis |
| Principle | Resonance of atomic nuclei in a magnetic field provides structural information and quantitative data based on signal integration. | Separation of the DNPH-derivatized aldehyde from non-carbonyl impurities based on polarity, with UV detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection for identification. | Combustion of the compound to determine the percentage of Carbon, Hydrogen, and Oxygen. |
| Primary Use | Structural confirmation, identification and quantification of structurally similar impurities. | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and residual solvents. | Confirmation of elemental composition and fundamental purity. |
| Key Advantages | Provides detailed structural information, can quantify impurities without a reference standard for each impurity (qNMR). | High sensitivity for aldehydes, robust and widely available. | High separation efficiency, provides molecular weight information and fragmentation patterns for impurity identification. | Provides a fundamental measure of purity against the theoretical composition. |
| Limitations | May not detect non-proton-containing impurities, signal overlap can complicate analysis. | Requires derivatization, may not be suitable for thermally labile impurities. | Not suitable for non-volatile impurities. | Does not distinguish between the target compound and isomers with the same elemental composition. |
| Expected/Typical Results for this compound | Characteristic peaks for aromatic, methine, methylene (B1212753), and aldehydic protons. Purity is determined by comparing the integration of the analyte signals to that of a certified internal standard. | A major peak corresponding to the this compound-DNPH derivative with a specific retention time. Purity is calculated based on the area percentage of the main peak. | A primary peak at a characteristic retention time with a mass spectrum corresponding to the molecular weight of this compound (210.27 g/mol ). | %C: 85.68 (calc.), %H: 6.71 (calc.), %O: 7.61 (calc.). Experimental values should be within ±0.4% of the calculated values. |
Experimental Protocols
¹H NMR Spectroscopy for Structural Confirmation and Purity
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of synthesized this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of a certified internal standard (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.
-
Data Analysis:
-
Confirm the presence of characteristic signals for this compound:
-
A triplet corresponding to the aldehydic proton (CHO).
-
Multiplets in the aromatic region corresponding to the two phenyl groups.
-
A triplet corresponding to the methine proton (CH).
-
A doublet corresponding to the methylene protons (CH₂).
-
-
Integrate the signals of both the this compound and the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons, and the weights of the sample and the internal standard.
-
HPLC-UV for Quantitative Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) containing a small amount of catalytic acid (e.g., phosphoric acid).
-
Standard and Sample Preparation:
-
Standard: Accurately weigh a reference standard of this compound, dissolve it in acetonitrile, and react with the DNPH solution to a known concentration.
-
Sample: Prepare the synthesized this compound in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[1]
-
GC-MS for Volatile Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (molecular ion at m/z 210).
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the relative purity based on the peak area percentage in the total ion chromatogram (TIC).
-
Elemental Analysis
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried, synthesized this compound into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Data Analysis:
-
The instrument software calculates the percentage of carbon, hydrogen, and oxygen in the sample.
-
Compare the experimental percentages to the theoretical values for C₁₅H₁₄O (C: 85.68%, H: 6.71%, O: 7.61%). A pure sample should have experimental values within ±0.4% of the theoretical values.
-
Workflow and Pathway Diagrams
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Derivatization of this compound with DNPH for HPLC-UV analysis.
References
A Comparative Guide to the Stability of 3,3-Diphenylpropanal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the stability of 3,3-Diphenylpropanal and its key derivatives. Due to a lack of direct comparative experimental data in the public domain, this document provides a predictive stability assessment based on established chemical principles. Furthermore, it outlines a comprehensive experimental protocol for a forced degradation study to enable researchers to generate the necessary quantitative data for a direct comparison.
Predicted Stability Comparison
The inherent stability of this compound and its derivatives is primarily dictated by the reactivity of their respective functional groups. Aldehydes, in general, are susceptible to oxidation, a key degradation pathway.[1][2] The stability of related compounds can be inferred from the general stability of their functional groups.
| Compound | Structure | Functional Group | Predicted Primary Degradation Pathway(s) | Predicted Relative Stability |
| This compound | C₁₅H₁₄O | Aldehyde | Oxidation to 3,3-Diphenylpropanoic acid, Aldol condensation (under basic conditions), Polymerization | Least Stable |
| 3,3-Diphenylpropan-1-ol | C₁₅H₁₆O | Primary Alcohol | Oxidation to this compound and further to 3,3-Diphenylpropanoic acid | More stable than the aldehyde, but susceptible to oxidation |
| 3,3-Diphenylpropanoic Acid | C₁₅H₁₄O₂ | Carboxylic Acid | Generally stable, potential for decarboxylation under harsh thermal stress | Most Stable |
Note: This table presents a qualitative prediction of stability. Experimental data from forced degradation studies are required for a definitive quantitative comparison.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[3][4][5] The following protocol outlines a comprehensive approach to compare the stability of this compound and its derivatives.
Objective
To identify the degradation pathways and compare the intrinsic stability of this compound, 3,3-Diphenylpropan-1-ol, and 3,3-Diphenylpropanoic acid under various stress conditions as mandated by ICH guidelines.[3]
Materials and Methods
-
Test Substances: this compound, 3,3-Diphenylpropan-1-ol, 3,3-Diphenylpropanoic acid.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and buffers.
-
Instrumentation: Stability chambers, photostability chamber, calibrated pH meter, analytical balance, and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[6][7][8][9][10]
Stress Conditions
A solution of each test substance (e.g., 1 mg/mL in a suitable solvent) will be subjected to the following conditions.[11] An unstressed sample will be used as a control.
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state sample at 80°C for 48 hours |
| Photolytic Degradation | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. |
Analytical Procedure
-
At specified time points, aliquots of the stressed samples will be withdrawn.
-
Samples from acidic and basic hydrolysis will be neutralized.
-
All samples will be diluted to a suitable concentration for HPLC analysis.
-
The samples will be analyzed using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
The extent of degradation will be quantified by measuring the decrease in the peak area of the parent compound and the formation of degradation product peaks.
Data Presentation and Analysis
The results of the forced degradation study should be presented in a clear, tabular format for easy comparison.
| Stress Condition | Compound | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Acid Hydrolysis | This compound | |||
| 3,3-Diphenylpropan-1-ol | ||||
| 3,3-Diphenylpropanoic Acid | ||||
| Base Hydrolysis | This compound | |||
| 3,3-Diphenylpropan-1-ol | ||||
| 3,3-Diphenylpropanoic Acid | ||||
| Oxidative Degradation | This compound | |||
| 3,3-Diphenylpropan-1-ol | ||||
| 3,3-Diphenylpropanoic Acid | ||||
| Thermal Degradation | This compound | |||
| 3,3-Diphenylpropan-1-ol | ||||
| 3,3-Diphenylpropanoic Acid | ||||
| Photolytic Degradation | This compound | |||
| 3,3-Diphenylpropan-1-ol | ||||
| 3,3-Diphenylpropanoic Acid |
Visualizing Degradation Pathways and Experimental Workflow
The following diagrams illustrate the predicted degradation pathways for this compound and a general workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Distinguishing 3,3-Diphenylpropanal and its Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of 3,3-Diphenylpropanal and its key structural isomers—1,3-diphenylpropan-1-one, 2,3-diphenylpropanal, and 1,2-diphenylpropan-1-one—through the lens of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
The subtle differences in the atomic arrangement of these isomers lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for accurate compound identification and quality control. This guide presents a side-by-side analysis of their spectral data, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: 1H NMR Spectroscopic Data (Predicted/Experimental, ppm)
| Compound | Aldehydic/Ketonic Protons | Benzylic/Adjacent Protons | Other Aliphatic Protons | Aromatic Protons |
| This compound | ~9.8 (t) | 4.5 (t) | 3.1 (d) | 7.2-7.4 (m) |
| 1,3-Diphenylpropan-1-one | N/A | 3.3 (t) | 3.0 (t) | 7.2-8.0 (m) |
| 2,3-Diphenylpropanal | ~9.7 (d) | 3.8 (dd) | 3.1 (dd), 3.3 (dd) | 7.1-7.4 (m) |
| 1,2-Diphenylpropan-1-one | N/A | 4.7 (q) | 1.5 (d) | 7.1-8.0 (m) |
Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental, ppm)
| Compound | Carbonyl Carbon | Benzylic/Adjacent Carbons | Other Aliphatic Carbons | Aromatic Carbons |
| This compound | ~201 | ~48 (CH) | ~45 (CH2) | ~126-143 |
| 1,3-Diphenylpropan-1-one | ~199 | ~40 (CH2), ~30 (CH2) | N/A | ~128-137 |
| 2,3-Diphenylpropanal | ~203 | ~59 (CH) | ~39 (CH2) | ~126-140 |
| 1,2-Diphenylpropan-1-one | ~201 | ~53 (CH) | ~17 (CH3) | ~127-138 |
Table 3: Infrared (IR) Spectroscopic Data (cm-1)
| Compound | C=O Stretch | C-H (Aldehyde) Stretch | Aromatic C=C Stretch |
| This compound [1] | ~1725 | ~2820, ~2720 | ~1600, ~1495 |
| 1,3-Diphenylpropan-1-one | ~1685 | N/A | ~1600, ~1490 |
| 2,3-Diphenylpropanal | ~1720 | ~2825, ~2725 | ~1600, ~1495 |
| 1,2-Diphenylpropan-1-one [2] | ~1680 | N/A | ~1600, ~1495 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| This compound [1] | 210 | 167 ([M-CHO]+), 91 ([C7H7]+) |
| 1,3-Diphenylpropan-1-one | 210 | 105 ([C6H5CO]+), 91 ([C7H7]+), 77 ([C6H5]+) |
| 2,3-Diphenylpropanal | 210 | 181 ([M-CHO]+), 91 ([C7H7]+) |
| 1,2-Diphenylpropan-1-one [2] | 210 | 105 ([C6H5CO]+), 105 ([C7H7CH3]+), 77 ([C6H5]+) |
Distinguishing Features: A Spectroscopic Workflow
The differentiation of these isomers can be achieved by a systematic analysis of their spectra. The following workflow outlines a logical approach to their identification.
Caption: Logical workflow for the spectroscopic differentiation of diphenylpropanal isomers.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. The following are detailed protocols for the acquisition of Mass, IR, and NMR spectra for the compounds discussed.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended for volatile compounds. For less stable compounds, soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed with a liquid chromatograph-mass spectrometer (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern. Compare the observed fragments with the expected fragmentation pathways for each isomer.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for acquiring the spectra.
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency and the presence or absence of aldehydic C-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of proton and carbon signals.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm
-
Number of Scans: 512-2048 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
-
Data Analysis: Analyze the chemical shifts, integration (for 1H NMR), and splitting patterns (multiplicity) of the signals to deduce the connectivity of protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm the structural assignments.
By employing this systematic spectroscopic approach, researchers can confidently distinguish between this compound and its isomers, ensuring the integrity of their chemical entities for downstream applications.
References
Safety Operating Guide
Safe Disposal of 3,3-Diphenylpropanal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,3-Diphenylpropanal, ensuring the protection of personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified with several GHS hazard statements, indicating potential health risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem CID 11074664[1]
Based on these hazards, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant aerosolization or vapor generation is expected, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary and required method for disposing of this compound is through your institution's licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [2][3]
Step 1: Waste Collection
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[3] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
If the original container is used for waste collection, ensure the label is unobscured and mark it clearly as "HAZARDOUS WASTE".[2]
-
Do not mix this compound with other waste streams unless specifically authorized by your institution's Environmental Health & Safety (EHS) office.
Step 2: Handling Spills
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[3] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container. Seal the container and label it appropriately for disposal.
Step 3: Disposal of Contaminated Materials
-
Empty Containers: An empty container that once held this compound must also be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste. After rinsing, the container can be prepared for recycling or disposal by puncturing it to prevent reuse and removing or defacing the label.[2][3]
-
Contaminated PPE: Dispose of any grossly contaminated gloves, lab coats, or other disposable PPE as solid hazardous waste in a clearly marked container.
Step 4: Storage and Pickup
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[3]
-
This area must be under the control of laboratory personnel and should be located away from incompatible materials.[2]
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3,3-Diphenylpropanal
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3,3-Diphenylpropanal. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1]
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
To mitigate these risks, the following PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | Must meet ANSI Z.87.1 or equivalent standards. A face shield is required when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if aerosolization is possible. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




